Phenelzine Sulfate

Catalog No.
S539391
CAS No.
156-51-4
M.F
C8H14N2O4S
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenelzine Sulfate

CAS Number

156-51-4

Product Name

Phenelzine Sulfate

IUPAC Name

2-phenylethylhydrazine;sulfuric acid

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)

InChI Key

RXBKMJIPNDOHFR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2 Phenethylhydrazine, 2-Phenethylhydrazine, beta Phenylethylhydrazine, beta-Phenylethylhydrazine, Fenelzin, Nardelzine, Nardil, Phenelzine, Phenelzine Sulfate, Phenethylhydrazine, Sulfate, Phenelzine

Canonical SMILES

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O

The exact mass of the compound Phenelzine sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757268. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of Phenelzine Pharmacokinetics for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenelzine

Phenelzine is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that remains in clinical use for treatment-resistant depression and anxiety disorders. As a hydrazine derivative, its unique chemical structure and mechanism of action present distinctive pharmacokinetic and metabolic properties that warrant detailed examination. Originally developed by Parke-Davis and receiving FDA approval in 1961, phenelzine continues to be relevant in contemporary neuropsychopharmacology due to its multifaceted effects on neurotransmitter systems. This whitepaper provides a comprehensive technical analysis of phenelzine's pharmacokinetic profile, with particular emphasis on parameters relevant to drug development scientists and clinical researchers.

The compound's chemical designation is (2-phenylethyl)hydrazine with molecular formula C₈H₁₂N₂ and average molecular weight of 136.1943 g/mol. Phenelzine sulfate is the typical pharmaceutical salt form administered orally. Unlike reversible MAO inhibitors, phenelzine forms irreversible covalent bonds with the monoamine oxidase enzyme, resulting in prolonged pharmacological effects that extend beyond its circulating plasma concentrations. This mechanism underpins both its therapeutic applications and the necessity for careful management of drug and food interactions in clinical practice.

Quantitative Pharmacokinetic Parameters

Comprehensive Pharmacokinetic Profile

Table 1: Complete Pharmacokinetic Parameters of Phenelzine

Parameter Value Notes
Absorption
Tmax 43 minutes Rapid absorption from GI tract [1]
Cmax 19.8 ng/mL After single dose administration [1]
Distribution
Protein Binding High Reduces bioavailability [1]
Volume of Distribution Difficult to determine Extensive tissue penetration, particularly CNS [1]
Metabolism
Primary Pathways Oxidation, Acetylation Hepatic; substrate for MAO [1] [2]
Key Metabolites Phenylacetic acid, p-Hydroxyphenylacetic acid Major metabolites (73% of urinary excretion) [1]
Minor Metabolites β-Phenylethylamine, N²-acetylphenelzine Minor pathways [1] [2]
Elimination
Half-life 11.6 hours Does not correlate with duration of pharmacological effect [1]
Primary Route Renal 73% of dose excreted as metabolites in urine within 96 hours [1]
Clearance Not fully characterized Non-linear due to irreversible MAO inhibition [1]
Metabolic Profile and Quantification

Table 2: Phenelzine Metabolites and Quantitative Recovery

Metabolite Pathway Relative Abundance Recovery in Urine
Phenylacetic acid Oxidation Major ~73% of administered dose recovered as metabolites in first 96 hours [1]
p-Hydroxyphenylacetic acid Oxidation Major
β-Phenylethylamine (PEA) Deamination Minor Indirect evidence; precise quantification unavailable [2]
N²-acetylphenelzine Acetylation Minor Subject to genetic polymorphism of NAT2 [1] [2]
Phenylethylidenehydrazine (PEH) Dehydrogenation Trace GABA-T inhibiting activity [3]

Metabolic Pathways and Enzymology

Phenelzine undergoes complex biotransformation involving multiple enzymatic pathways. The primary metabolic route involves oxidative deamination via monoamine oxidase itself, unique among MAO inhibitors as the drug serves as both inhibitor and substrate for the enzyme. This results in major metabolites phenylacetic acid and p-hydroxyphenylacetic acid, which collectively account for approximately 73% of urinary excretion of the administered dose within 96 hours. A minor pathway involves N-acetylation mediated by N-acetyltransferases (NATs), particularly NAT2, which exhibits genetic polymorphism that may contribute to interindividual variability in drug response and toxicity profiles.

The metabolic pathway of phenelzine involves several significant biotransformation steps, illustrated in the following diagram:

G Phenelzine Metabolic Pathways Phenelzine Phenelzine Phenylacetic_acid Phenylacetic_acid Phenelzine->Phenylacetic_acid MAO (Major) pHydroxyphenylacetic_acid pHydroxyphenylacetic_acid Phenelzine->pHydroxyphenylacetic_acid CYP (Major) PEH PEH Phenelzine->PEH Dehydrogenation PEA PEA Phenelzine->PEA MAO NAcetylphenelzine NAcetylphenelzine Phenelzine->NAcetylphenelzine NAT2 (Minor) MAO MAO CYP CYP NAT2 NAT2

Figure 1: Phenelzine undergoes complex biotransformation via multiple enzymatic pathways, with MAO-mediated oxidation being predominant.

Beyond its metabolic fate, phenelzine and its metabolites inhibit several additional enzyme systems. The metabolite phenylethylidenehydrazine (PEH) inhibits GABA transaminase (GABA-T), resulting in elevated brain GABA levels that may contribute to the drug's anxiolytic properties. Phenelzine also demonstrates inhibitory activity against alanine transaminase (ALA-T) and primary amine oxidase. Recent research suggests that phenelzine may inactivate cytochrome P450 enzymes through formation of heme adducts, potentially explaining its interactions with concurrently administered medications.

Experimental Protocols for Enzyme Phenotyping

Systematic Approach to Enzyme Identification

The ICH M12 guideline provides a standardized framework for identifying enzymes responsible for drug metabolism. For phenelzine, which undergoes NADPH-independent metabolism, the recommended approach involves evaluation of monoamine oxidase (MAO) and other amine oxidases based on the compound's structure and observed species-specific metabolism patterns. The following workflow outlines the comprehensive experimental strategy for enzyme phenotyping:

G Enzyme Phenotyping Experimental Workflow Start Start MetID MetID Start->MetID Metabolite ID NADPH_Test NADPH_Test MetID->NADPH_Test Pathway analysis MAO_Evaluation MAO_Evaluation NADPH_Test->MAO_Evaluation NADPH-independent CYP_Evaluation CYP_Evaluation NADPH_Test->CYP_Evaluation NADPH-dependent Two_Methods Two_Methods MAO_Evaluation->Two_Methods Confirmatory testing CYP_Evaluation->Two_Methods Regulatory requirement Conclusion Conclusion Two_Methods->Conclusion Reliable identification

Figure 2: Systematic enzyme phenotyping workflow per ICH M12 ensures accurate identification of metabolic pathways.

Detailed Methodologies

Reaction phenotyping for phenelzine should employ multiple complementary experimental systems to ensure accurate identification of contributing enzymes:

  • Human liver microsomes (HLM) with selective inhibitors: Incubate phenelzine with pooled HLMs in the presence and absence of selective MAO inhibitors (clorgyline for MAO-A, selegiline for MAO-B). Monitor parent compound depletion and metabolite formation using validated LC-MS/MS methods.

  • Recombinant enzyme systems: Express individual human MAO isoforms (MAO-A, MAO-B) in heterologous systems. Determine kinetic parameters (Km, Vmax) for phenelzine metabolism by each isoform.

  • Chemical inhibition studies: Employ selective inhibitors including pargyline for MAO, with concentration ranges spanning IC50 values to establish relative contribution of each enzymatic pathway.

  • Human hepatocytes: Use fresh or cryopreserved hepatocytes from multiple donors to assess intersystem consistency and identify potential non-MAO pathways.

The critical methodological consideration for phenelzine is the application of both HLM/inhibitor and recombinant enzyme approaches, as reliance on a single method may yield misleading results. A case example from WuXi AppTec DMPK demonstrates that initial recombinant enzyme-only assessment incorrectly identified CYP2C8/9/2D6 as primary metabolic pathways, while subsequent HLM studies correctly identified CYP3A as the dominant enzyme, highlighting the necessity of orthogonal verification [4].

Drug Interaction Assessment Protocols

Enzyme Inhibition Potential

Phenelzine's capacity to inhibit cytochrome P450 enzymes must be systematically evaluated during drug development:

  • Reversible inhibition screening: Incubate phenelzine (0.1-100 μM) with pooled human liver microsomes and isoform-specific probe substrates. Calculate IC50 values for major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A).

  • Time-dependent inhibition (TDI) assessment: Apply both dilution and non-dilution methods to evaluate mechanism-based inhibition. Pre-incubate phenelzine with NADPH-fortified microsomes before assessing residual enzyme activity.

  • Decision criteria: Proceed to clinical DDI studies when Cmax,u/Ki,u ≥ 0.02. For TDI, an IC50 shift ratio ≥ 1.5 or R-value ≥ 1.1 warrants further evaluation, with R-value ≥ 1.25 typically requiring clinical interaction studies [4].

Recent methodological advances indicate that non-dilution TDI methods demonstrate superior accuracy with reduced false positives compared to traditional dilution approaches. A comprehensive comparison of seven CYP isoforms showed non-dilution methods produced predictions without false positives or negatives, establishing this approach as preferred for phenelzine TDI assessment [4].

Transporter Inhibition Evaluation

While phenelzine's transporter interactions are less characterized, a standard panel should assess inhibition potential against key transporters:

  • Uptake transporters: OATP1B1, OATP1B3, OCT2, OAT1, OAT3
  • Efflux transporters: P-glycoprotein, BCRP, BSEP
  • Experimental systems: Use transfected cell lines with validated probe substrates, measuring phenelzine's effect on substrate accumulation

Clinical Pharmacokinetic Considerations

The disconnect between plasma half-life and pharmacological effect represents the most clinically significant pharmacokinetic characteristic of phenelzine. Despite a relatively short elimination half-life of approximately 11.6 hours, the drug's irreversible inhibition of monoamine oxidase produces therapeutic and adverse effects that persist for up to 2-3 weeks after discontinuation. This duration reflects the time required for de novo synthesis of functional MAO enzyme rather than being governed by the drug's pharmacokinetic parameters.

Phenelzine exhibits non-linear pharmacokinetics at therapeutic doses, with the extent of MAO inhibition increasing disproportionately with dose increases. Therapeutic response typically requires 80-85% inhibition of monoamine oxidase activity, which is usually achieved at doses between 60-90 mg daily. The onset of antidepressant effect requires 2-3 weeks of continuous dosing, reflecting both the gradual accumulation of enzyme inhibition and subsequent neuroadaptive changes in receptor sensitivity and neurotransmitter dynamics.

Regulatory and Methodological Updates

The recent implementation of ICH M12 guidelines (effective November 2024 in EU, October 2024 in China) harmonizes approaches to drug interaction studies across regulatory regions. Key updates relevant to phenelzine research include:

  • Terminology standardization: Replacement of "victim drug" and "perpetrator drug" with "object drug" and "precipitant drug" respectively
  • Protein binding assessment: Enhanced guidance for highly protein-bound drugs using validated protein binding assays
  • TDI method validation: Formal recognition of non-dilution methods as acceptable for time-dependent inhibition evaluation
  • Metabolite risk assessment: Strengthened requirements for evaluating metabolite-mediated drug interactions

These updated standards necessitate revision of existing phenelzine interaction assessment protocols, particularly regarding TDI methodology and metabolite safety testing. The ICH M12 guideline emphasizes a risk-based approach with earlier DDI assessment in the drug development pipeline and more systematic evaluation of metabolite-related interaction potential.

Conclusion and Research Directions

Phenelzine presents a complex pharmacokinetic profile characterized by rapid absorption, extensive metabolism, and a profound disconnect between plasma half-life and pharmacodynamic effect. The ongoing clinical utilization of phenelzine, coupled with emerging research applications in neuroprotection and oncology, necessitates continued refinement of analytical methods for characterizing its metabolic fate and interaction potential.

References

Phenelzine pharmacodynamics GABA elevation mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of GABA Elevation

Phenelzine exerts its effects both directly and through an active metabolite, β-phenylethylidenehydrazine (PEH).

  • Inhibition of GABA-T: This is the principal mechanism for GABA elevation. Both phenelzine and PEH potently and irreversibly inhibit GABA-T, the enzyme responsible for metabolizing GABA [1] [2] [3]. This inhibition prevents the breakdown of GABA, leading to its accumulation in the brain [4] [5].
  • Active Metabolite Contribution: PEH, a product of phenelzine's own metabolism by MAO, is a particularly potent inhibitor of GABA-T [2] [3]. Research shows that PEH itself can increase GABA levels and demonstrate anticonvulsant properties in animal models [3].

The following diagram illustrates the core pharmacodynamic pathways of phenelzine and its metabolite PEH.

G PLZ Phenelzine (PLZ) PEH β-Phenylethylidene- hydrazine (PEH) PLZ->PEH Metabolized by MAO MAO MAO Enzyme PLZ->MAO Inhibits GABA_T GABA-T Enzyme PLZ->GABA_T Inhibits ALA_T ALA-T Enzyme PLZ->ALA_T Inhibits PrAO PrAO Enzyme PLZ->PrAO Inhibits PEH->GABA_T Inhibits Monoamines ↑ Serotonin, Norepinephrine, Dopamine MAO->Monoamines Reduced Breakdown GABA ↑ GABA GABA_T->GABA Reduced Breakdown Alanine ↑ Alanine ALA_T->Alanine Reduced Breakdown Aldehydes ↓ Toxic Aldehydes PrAO->Aldehydes Reduced Production

Experimental Evidence & Protocols

Key experimental findings and methodologies from foundational research are critical for understanding this mechanism.

Quantitative Data on GABA Elevation The following table summarizes data from pivotal animal studies demonstrating the dose- and time-dependent effects of phenelzine on brain GABA [1] [5].

Study Model Phenelzine Dose Time Post-Dose Observed Change in GABA
Rat (whole brain) 15 mg/kg (i.p.) 1-24 hours Significant elevation at all time points [5]
Rat (whole brain) 5-30 mg/kg (i.p.) 4 hours Dose-dependent increase [5]
Rat (hippocampal slices) PEH (100 μM) 2-4 hours Significant increase in GABA content [3]

Detailed Experimental Protocol To investigate phenelzine's effect on GABA and related amino acids, researchers often employ the following protocol [1]:

  • Animal Model: Male Sprague-Dawley rats.
  • Drug Administration: Acute or chronic (e.g., 14 days) intraperitoneal (i.p.) injection of phenelzine at various doses (e.g., 5-30 mg/kg). Control groups receive vehicle.
  • Tissue Preparation: At designated time points post-injection (e.g., 1, 2, 4, 8, 16, 24 hours), animals are sacrificed, and whole brains or specific brain regions (e.g., hippocampus, striatum) are rapidly dissected and flash-frozen.
  • Biochemical Analysis:
    • Amino Acid Measurement: Brain tissue is homogenized, and levels of GABA, alanine, and other amino acids are quantified using high-performance liquid chromatography (HPLC) with appropriate detection methods.
    • Enzyme Activity Assay: GABA-T and ALA-T activity is measured in tissue homogenates by monitoring the conversion of substrates to products over time, often using spectrophotometric or fluorometric methods.
  • Statistical Analysis: Data are analyzed to determine significance compared to control groups, typically using ANOVA with post-hoc tests.

Research Implications & Therapeutic Potential

The GABA-elevating property of phenelzine is not merely a side effect but is believed to be central to its clinical profile and potential new applications.

  • Mechanism of Action for Indications: The increase in GABA, a major inhibitory neurotransmitter, is directly relevant to phenelzine's efficacy in treating panic disorder and anxiety, conditions often linked to deficits in GABAergic signaling [1] [2].
  • Neuroprotective Properties: By increasing GABA and sequestering reactive aldehydes, phenelzine has shown promising neuroprotective and neuroregenerative effects in preclinical models of stroke, traumatic brain injury, spinal cord injury, and multiple sclerosis [6] [2].
  • Anticonvulsant Potential: The metabolite PEH, through potent GABA-T inhibition, has been shown to reduce epileptiform activity in rat hippocampal slices, suggesting a potential avenue for the development of new anticonvulsant therapies [3].

References

What is atypical depression definition DSM criteria

Author: Smolecule Technical Support Team. Date: February 2026

DSM-5 Diagnostic Criteria

According to the DSM-5, the specifier "with atypical features" can be applied to the current or most recent major depressive episode in Major Depressive Disorder or Bipolar I or II Disorder, or when features predominate during the most recent two years of Persistent Depressive Disorder (Dysthymia) [1] [2].

The core diagnostic criteria are summarized in the table below.

Criterion Requirement Detailed Description
A. Mood Reactivity Must be present Mood brightens in response to actual or potential positive events (e.g., a visit from friends, praise at work). This is the pivotal, obligatory symptom [1] [2] [3].
B. Associated Features At least 2 of the following 4 Must be present for the majority of days in a 2-week period [1] [3]:
Significant Weight Gain/Increased Appetite Hyperphagia; often manifested by noticeable weight gain (e.g., ≥5 lbs or 2 kg) or a clear subjective increase in appetite [1] [4].
Hypersomnia Sleeping excessively, typically ≥10 hours per day or at least 2 hours more than one's non-depressed norm [1] [2].
Leaden Paralysis A heavy, leaden sensation in the arms or legs, typically lasting an hour or more at a time. It is more than general fatigue and involves a subjective feeling of being weighed down [1] [2].
Interpersonal Rejection Sensitivity A long-standing pattern (not limited to mood episodes) of being excessively sensitive to perceived interpersonal rejection, resulting in significant social or occupational impairment [1] [2] [3].
C. Exclusion Criteria Must not be met The criteria for "with melancholic features" or "with catatonic features" are not met during the same episode [2] [3].

This diagnostic logic can be visualized in the following workflow:

Start Assessment for Atypical Features Specifier MoodReactivity Criterion A: Mood Reactivity Present? Start->MoodReactivity AssociatedFeatures Criterion B: ≥2 Associated Features? (Hyperphagia, Hypersomnia, Leaden Paralysis, Rejection Sensitivity) MoodReactivity->AssociatedFeatures Yes DiagnosisNo Atypical Features Specifier Not Met MoodReactivity->DiagnosisNo No Exclusion Criterion C: Exclude Melancholic or Catatonic Features AssociatedFeatures->Exclusion Yes AssociatedFeatures->DiagnosisNo No DiagnosisYes Diagnosis: MDD with Atypical Features Exclusion->DiagnosisYes Yes Exclusion->DiagnosisNo No

Epidemiology and Clinical Correlates

Atypical depression is a prevalent subtype with a distinct clinical profile that differentiates it from melancholic depression.

Characteristic Atypical Depression Melancholic Depression (for contrast)
Prevalence in MDD 15% - 40% [1] [5] [6]; most common subtype in outpatient settings [5] [7] Less common than atypical depression in outpatient settings
Gender Ratio > (about 2:1 to 4:1) [5] [3] [4] More equal gender distribution
Typical Age of Onset Early (teen years or early 20s) [5] [8] [4] Often later in life
Course of Illness Tends to be more chronic [1] [8] [4] More episodic
Key Vegetative Symptoms Reversed: Hypersomnia, Hyperphagia/Weight Gain [2] Classic: Insomnia, Anorexia/Weight Loss
Mood Reactivity Present (mood brightens with positive events) [2] Absent (mood does not brighten)
Key Distinguishing Feature Interpersonal rejection sensitivity [2] Profound anhedonia and lack of reactivity

Treatment Response and Historical Experimental Evidence

A key validator of atypical depression as a distinct biological subtype is its unique profile of treatment response, which also informs potential experimental protocols for drug development [1] [5].

Antidepressant Class Efficacy in Atypical Depression Key Supporting Evidence & Methodology
Monoamine Oxidase Inhibitors (MAOIs) Superior efficacy compared to TCAs [1] [5] [6] Classic Studies (Columbia Group): Randomized, double-blind trials (1988-1991) comparing phenelzine (MAOI) vs. imipramine (TCA) vs. placebo. Protocol: Patients meeting criteria for atypical depression (HDRS). Result: MAOIs showed significantly superior response rates [1].
Tricyclic Antidepressants (TCAs) Poorer response compared to MAOIs; often not effective [1] [5] [3] Used as an active comparator in the above studies. Imipramine was not significantly better than placebo in many patients with atypical features, highlighting the biological distinction [1].
Selective Serotonin Reuptake Inhibitors (SSRIs) Considered effective and are a first-line modern treatment due to better tolerability [7] [3] [4] While head-to-head trials vs. MAOIs are limited, open-label and clinical experience support their efficacy. They are the current pragmatic first-choice due to safety and side-effect profile [5] [9].

Neurobiological Pathways and Research

While the exact pathophysiology is not fully elucidated, research points to several distinct biological systems that differ from other depressive subtypes. The following diagram summarizes the key hypothesized pathways involved in atypical depression.

HPA HPA Axis AD Atypical Depression Phenotype HPA->AD Hypoactive Inflammation Inflammation & Cytokines Inflammation->AD Elevated Leptin Leptin System Leptin->AD Dysregulated (linked to hyperphagia) Monoamines Monoamine Systems (Serotonin, DA, NE) Monoamines->AD Impaired (MAOI response)

The table below details the supporting evidence for these pathways.

Biological System Postulated Dysregulation in AD Research Evidence & Methods
Hypothalamic-Pituitary-Adrenal (HPA) Axis Hypoactive (blunted stress response) [3] Method: Dexamethasone Suppression Test (DST). Finding: Patients with atypical depression show blunted cortisol response vs. hypercortisolemia in melancholic depression [6] [3].
Inflammation Elevated pro-inflammatory markers [3] Method: Measurement of plasma cytokines (e.g., TNF-α, IL-1, IL-6). Finding: Higher levels of inflammatory markers in AD compared to non-atypical depression and healthy controls [6] [3].
Metabolic/Leptin System Dysregulated, linked to weight gain and hyperphagia [6] Method: Assessment of leptin levels. Finding: Associations between leptin, BMI, and atypical symptoms suggest a role in metabolic disturbances [6].
Monoamine Systems Distinct impairment, possibly different from melancholic depression [1] Method: Indirect evidence from pharmacologic challenge and treatment response. Finding: Superior efficacy of MAOIs suggests a potential role for dopamine and norepinephrine beyond serotonin [1] [5].

Research Considerations and Future Directions

For the research and drug development audience, several key considerations emerge:

  • Diagnostic Challenges: The requirement of mood reactivity as a single gatekeeper symptom is debated. Some studies suggest that using reversed vegetative symptoms alone may identify a clinically similar group with high sensitivity and specificity [8].
  • High Comorbidity: Atypical depression has significant overlap with Bipolar II Disorder, Seasonal Affective Disorder, and anxiety disorders [5] [8] [6]. This comorbidity must be controlled for in clinical trials.
  • Clinical Trial Design: Future trials should prospectively define atypical depression using DSM-5 criteria. Given the historical data, using an SSRI as a sole active comparator may fail to demonstrate superior efficacy of a novel agent; inclusion of a TCA arm or careful historical comparison may be more informative [1].

References

Phenelzine neuroprotective effects cerebral ischemia studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Neuroprotection

Phenelzine (PLZ) is a multifaceted drug, and its neuroprotective properties are attributed to several key mechanisms beyond its primary action as a Monoamine Oxidase Inhibitor (MAOI).

Mechanism Description Significance in Cerebral Ischemia
Inhibition of MAO-A and MAO-B [1] [2] Prevents breakdown of monoamine neurotransmitters (serotonin, norepinephrine, dopamine); reduces production of neurotoxic byproducts (H₂O₂, ammonia, aldehydes like DOPAL) [1] [2]. Increases beneficial neurotransmitters; decreases oxidative stress and toxic aldehyde load [1] [2].
Sequestration of Reactive Aldehydes [1] [3] [2] Hydrazine group binds directly to toxic reactive aldehydes (3-AP, acrolein, 4-HNE), forming stable hydrazone derivatives and neutralizing toxicity [1] [3] [2]. Directly reduces "aldehyde load" in ischemic penumbra; prevents mitochondrial toxicity and caspase activation [1] [3].
Elevation of Brain GABA Levels [4] [1] [2] Inhibits GABA transaminase (GABA-T), enzyme that metabolizes GABA, leading to increased GABA concentrations [4] [1] [2]. May counter excitotoxicity by enhancing primary inhibitory neurotransmitter [4] [1] [2].
Inhibition of Primary Amine Oxidase (PrAO) [1] [2] Inhibits PrAO (semicarbazide-sensitive amine oxidase), another source of neurotoxic aldehydes and hydrogen peroxide [1] [2]. Further reduces overall oxidative stress and vascular damage [1] [2].

These mechanisms are also contributed to by an active metabolite of PLZ, β-phenylethylidenehydrazine (PEH), which is a potent sequester of reactive aldehydes and an inhibitor of GABA-T and PrAO [1] [2].

Key Experimental Findings in Cerebral Ischemia

The neuroprotective potential of phenelzine has been demonstrated in specific animal models of cerebral ischemia.

Study Model Phenelzine Treatment Regimen Key Quantitative Findings & Neuroprotective Outcomes
Gerbil Model of Transient Global Ischemia-Reperfusion Injury [3] Subcutaneous administration once daily for 7 days, starting 3 hours post-reperfusion [3]. Provided significant neuroprotection of hippocampal CA1 neurons; protection comparable to other aldehyde-scavenging drugs [3].

This study was crucial as it established a therapeutic window of opportunity of at least 3 hours post-insult, which is highly relevant for clinical translation [3]. The protection was attributed to the neutralization of reactive aldehydes like 3-aminopropanal (3-AP), which are generated during the polyamine oxidase pathway activation in the ischemic penumbra and are known to induce mitochondrial-dependent apoptosis [3].

Experimental Protocols & Workflow

For researchers looking to replicate or build upon these findings, here is a summary of the core methodologies used in the key studies.

  • In Vivo Model: The gerbil model of transient global ischemia is a well-established model. This involves the surgical occlusion of both common carotid arteries for a defined period (e.g., 5-10 minutes), followed by reperfusion, which induces delayed neuronal death, particularly in the vulnerable CA1 region of the hippocampus [3].
  • Drug Administration: Phenelzine is typically dissolved in saline. A common effective regimen is subcutaneous injection, with a dose range of 10-30 mg/kg in rodents. The critical finding is that dosing can be initiated 3 hours after the ischemic insult and still confer significant protection [3] [5].
  • Assessment of Neuroprotection:
    • Histological Analysis: The gold standard is the quantification of surviving neurons in the hippocampal CA1 region using stains like Cresyl Violet or Hematoxylin and Eosin (H&E) days after the injury [3].
    • Biochemical Analysis: Measurement of reactive aldehyde adducts (e.g., 4-HNE, acrolein) in brain tissue using Western blot or mass spectrometry can confirm target engagement [5].
    • Mitochondrial Function Assays: Respiration rates (e.g., State 3, State 4) and respiratory control ratios (RCR) are measured in isolated mitochondria from the brain to assess functional protection [5].

The following diagram illustrates the integrated mechanism of phenelzine's action against reactive aldehydes in the context of cerebral ischemia:

G Phenelzine Neutralizes Reactive Aldehydes in Ischemia Ischemia Cerebral Ischemia/Reperfusion PAO Polyamine Oxidase (PAO) Activation Ischemia->PAO Aldehydes Generation of Reactive Aldehydes (3-AP, Acrolein, 4-HNE) PAO->Aldehydes Mitochondria Mitochondrial Toxicity (Cytochrome c Release) Aldehydes->Mitochondria Neutralization Formation of Stable Hydrazone Adducts Aldehydes->Neutralization Sequesters Apoptosis Activation of Caspases Delayed Neuronal Cell Death Mitochondria->Apoptosis PLZ Phenelzine (PLZ) Administration PLZ->Neutralization Hydrazine Group Protection Neuroprotection Neutralization->Protection

Phenelzine's hydrazine moiety directly binds toxic aldehydes, blocking a key cell death pathway in cerebral ischemia. [1] [3] [2]

Future Research Directions

While the data for phenelzine in cerebral ischemia is promising, it primarily stems from a specific animal model. Further investigation is warranted to solidify its potential:

  • Expanded Disease Models: Research shows PLZ has protective effects in animal models of Traumatic Brain Injury (TBI), Spinal Cord Injury (SCI), and Multiple Sclerosis [1] [2] [5]. Its efficacy in these models, often involving mitochondrial dysfunction and aldehyde-mediated damage, supports its broad neuroprotective potential.
  • Clinical Translation: The critical next step is to evaluate the safety and efficacy of phenelzine in human patients with ischemic stroke. Its established clinical use in psychiatry could potentially facilitate repurposing efforts [4] [6].

References

Phenelzine metabolism phenylacetic acid pathway

Author: Smolecule Technical Support Team. Date: February 2026

Primary Metabolic Pathways of Phenelzine

The following table summarizes the major and minor metabolic pathways of phenelzine, their outputs, and the experimental evidence supporting them.

Pathway/Metabolite Type Key Outputs / Significance Experimental Evidence (Key Study)
Oxidation Major Phenylacetic acid (PAA), p-Hydroxyphenylacetic acid (p-HPAA) [1] [2] Stable isotope-labeled phenelzine in humans; urinary recovery of ~73-79% of dose as PAA and p-HPAA over 96 hours [1] [2]
Acetylation Insignificant N-acetylphenelzine [1] Stable isotope-labeled study in humans; N-acetylphenelzine was not detected in plasma or urine [1]
Other Minor Pathways Minor β-Phenylethylamine (PEA), Phenylethylidenehydrazine (PEH) [3] [2] Indirect evidence and studies in animal models [3] [2]

Detailed Experimental Protocol for Key Pathway

The definitive study that redefined the primary metabolic pathway of phenelzine used a specific methodology to overcome previous analytical challenges.

  • Objective: To identify the definitive metabolic pathways of phenelzine in humans, specifically investigating the role of acetylation [1].
  • Challenge: Standard analytical methods were insufficient because metabolites like phenylacetic acid are also endogenous substances, making it impossible to distinguish drug-derived metabolites from background levels [1].
  • Solution: Use of site-specific, stable isotope-labeled phenelzine analogs. This approach allows for precise tracking of the drug and its metabolites in vivo without radiation exposure [1].
  • Methodology:
    • Synthesis: Site-specific stable isotope-labeled analogs of phenelzine were synthesized.
    • Administration: The labeled phenelzine was administered to human subjects.
    • Sample Collection: Plasma and urine samples were collected over time.
    • Analysis: Metabolites in the biological samples were identified and quantified using analytical techniques capable of distinguishing the labeled drug-derived compounds from identical endogenous substances.
  • Key Measurement: The absence or presence of labeled N-acetylphenelzine and the quantitative recovery of labeled phenylacetic acid and p-hydroxyphenylacetic acid in urine [1].

Metabolic Pathway and Pharmacological Consequences

The diagram below illustrates the primary and secondary metabolic pathways of phenelzine and their direct pharmacological consequences.

G Phenelzine Phenelzine PAA Phenylacetic Acid (PAA) Phenelzine->PAA Oxidation (Major Pathway) HPAA p-Hydroxyphenylacetic Acid (p-HPAA) Phenelzine->HPAA Oxidation & Ring Hydroxylation PEH Phenylethylidenehydrazine (PEH) Phenelzine->PEH Metabolite Formation (Minor) PEA β-Phenylethylamine (PEA) Phenelzine->PEA Metabolite Formation (Minor) MAO Monoamine Oxidase (MAO) Inhibition Phenelzine->MAO Direct Action GABA_T GABA-Transaminase (GABA-T) Inhibition PEH->GABA_T Causes SSRA Synaptic Norepinephrine & Dopamine Release PEA->SSRA Causes

This visualization shows that phenelzine's effects are a combination of its direct action and the activities of its metabolites.

Pharmacological and Clinical Implications

The described metabolism has direct consequences for both the therapeutic and side effects of phenelzine.

  • Enzyme Inhibition and GABA: The metabolite phenylethylidenehydrazine (PEH) is an inhibitor of GABA-transaminase (GABA-T) [2]. This inhibition increases GABA levels in the brain, which is believed to significantly contribute to phenelzine's efficacy, particularly for anxiety and panic disorders [2].
  • Trace Amine and Monoamine Release: The minor metabolite β-phenylethylamine (PEA) is a trace amine that acts as a releasing agent for norepinephrine and dopamine, similar to amphetamine but with much shorter-lasting effects [2]. This action may contribute to the overall neurochemical impact of the drug.
  • Vitamin B6 Depletion: Phenelzine is associated with vitamin B6 (pyridoxine) deficiency [2]. This occurs because both phenelzine and vitamin B6 are inactivated through reactions with transaminase enzymes, including GABA-T. Supplementation with the pyridoxine form of B6 is recommended, as pyridoxal may increase hydrazine toxicity [2].
  • Clinical Pharmacokinetics: Phenelzine is rapidly absorbed, with a time to peak plasma concentration of about 43 minutes and a half-life of 11.6 hours [2]. However, as an irreversible MAO inhibitor, its pharmacological effects persist long after the drug has been cleared from the bloodstream. After discontinuation, it takes about 2–3 weeks for the body to regenerate enough MAO enzyme for normal function to resume [2].

References

Key Quantitative Findings on Phenelzine and MAO Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the critical quantitative relationships between phenelzine treatment, MAO inhibition, and clinical outcomes established by clinical research.

Aspect Key Finding Clinical Context Citation
Efficacy Threshold A minimum of 60% MAO inhibition was required for phenelzine to be consistently beneficial. 19 depressive inpatients treated with a mean dose of 78 mg/day for 3 weeks. [1] [2]
Therapeutic Target A target of >80% platelet MAO inhibition was used to guide dosing. A 10-week trial for atypical depression; 83% (30/36) of patients achieved this level. [3]
Dosing & Inhibition Average daily doses of ~60-64 mg achieved average MAO inhibition levels of ~88-91%. This dose-inhibition relationship was observed over 10 weeks of treatment. [3]

General Methodology for the Platelet MAO Inhibition Assay

While a precise step-by-step protocol is not fully detailed in the searched literature, the following workflow and components are described in clinical studies.

G Patient Blood Sample Patient Blood Sample Prepare Platelet-Rich Plasma (PRP) Prepare Platelet-Rich Plasma (PRP) Patient Blood Sample->Prepare Platelet-Rich Plasma (PRP) Assay MAO Activity Assay MAO Activity Prepare Platelet-Rich Plasma (PRP)->Assay MAO Activity Calculate % Inhibition Calculate % Inhibition Assay MAO Activity->Calculate % Inhibition Correlate with Clinical Response Correlate with Clinical Response Calculate % Inhibition->Correlate with Clinical Response Phenelzine Treatment Phenelzine Treatment Phenelzine Treatment->Calculate % Inhibition Pre- vs. Post-treatment or vs. Healthy Controls

Key Experimental Components

Based on the clinical trials, the assay involves several key stages:

  • Sample Collection and Preparation: The assay is performed on platelet-rich plasma (PRP) collected from patients before and after phenelzine treatment [1] [3] [2]. Platelets are used because their MAO activity is considered a peripheral marker for the enzyme's activity in the brain.
  • MAO Activity Measurement: Although the specific analytical method is not described in the older clinical trials, one study explicitly uses high-performance liquid chromatography (HPLC) for determination [4]. The general principle involves incubating the platelet sample with a specific substrate for MAO and measuring the reaction products.
  • Calculation of Inhibition: The percentage of MAO inhibition is calculated by comparing the enzyme activity after treatment to the baseline (pre-treatment) activity level [3]. Achieving a specific level of inhibition (e.g., >80%) can then be used to guide clinical dosing.

Phenelzine's Mechanism and Broader Context

The following diagram illustrates the mechanism of phenelzine, which is foundational to understanding the purpose of the inhibition assay.

G Phenelzine Phenelzine MAO_Enzyme Monoamine Oxidase (MAO-A & MAO-B) Phenelzine->MAO_Enzyme Irreversibly Inhibits Neurotransmitters Serotonin Norepinephrine Dopamine GABA MAO_Enzyme->Neurotransmitters Normally Degrades Increased Mood & Anxiety Relief Increased Mood & Anxiety Relief Neurotransmitters->Increased Mood & Anxiety Relief

  • Irreversible Inhibition: Phenelzine acts as a potent, non-selective, and irreversible inhibitor of both monoamine oxidase A and B (MAO-A and MAO-B) [5]. This irreversible binding is why the recovery of MAO activity is slow and depends on the synthesis of new enzyme.
  • Scope of Action: By inhibiting MAO, phenelzine prevents the breakdown of serotonin, norepinephrine, and dopamine, increasing the availability of these neurotransmitters in the brain [5]. It also increases brain levels of gamma-aminobutyric acid (GABA), which may contribute to its anxiolytic effects [5] [6].

How to Locate a Detailed Protocol

The search results are from clinical and pharmacological studies that reference the assay but do not document it as a methods paper would. To find a detailed protocol, I suggest:

  • Search specialized methodology journals: Look in journals like Nature Protocols, Journal of Visualized Experiments (JoVE), or Current Protocols.
  • Use specific search terms: Try searches like "platelet MAO activity assay protocol", "HPLC method for monoamine oxidase activity", or "MAO-Glo assay kit protocol". The MAO-Glo assay is a modern commercial method referenced in one of the search results [7].
  • Consult textbooks and manuals: Standard textbooks on psychopharmacology or neurochemistry methods may contain dedicated chapters on MAO assay methodologies.

References

Phenelzine large scale synthesis method optimization

Author: Smolecule Technical Support Team. Date: February 2026

Known Synthetic Route and Properties

The foundational synthesis of phenelzine was first described in 1932 [1]. The most commonly cited method involves a direct reaction, which is suitable for initial production but lacks optimization details for industrial scale [2].

  • Chemical Name: 2-phenylethylhydrazine [1] [2].
  • Chemical Structure: A phenethylamine with a hydrazine (-NH-NH₂) substitution [1].
  • Key Structural Motif: The hydrazine group is crucial for its irreversible mechanism as a Monoamine Oxidase Inhibitor (MAOI) and is also a key functional group handled during synthesis [3] [4].

The table below summarizes the basic synthetic information available from the search results.

Property Description
Chemical Class Hydrazine derivative, Phenethylamine [1] [2]
Reported Laboratory Synthesis Reaction of 2-phenylethylbromide with hydrazine [2].
Key Functional Group Hydrazine (-NH-NH₂) [3] [4].
Scale in Literature Laboratory scale (no explicit details on large-scale production) [2].

Research and Optimization Context

While direct large-scale protocols are unavailable, recent scientific literature provides context on the importance of the hydrazine functional group and ongoing research in related areas, which can inform optimization strategies.

  • Significance of the Hydrazine Group: The hydrazine group in phenelzine is responsible for its irreversible inhibition of the MAO enzyme by forming a stable, covalent complex [4]. This same group is also investigated for its ability to scavenge reactive carbonyl species, suggesting potential neuroprotective properties [5].
  • Modern Research on Hydrazine Derivatives: Current research continues to explore new hydrazine-based compounds as MAO inhibitors. These studies highlight the need for careful control of reaction conditions, such as temperature, solvent, and stoichiometry, when working with hydrazine groups to ensure high yield and purity [4]. This reinforces that optimizing the handling of the hydrazine moiety is a critical aspect of phenelzine synthesis.

How to Proceed with Scale-Up Development

Given the lack of publicly available large-scale data, you will likely need to develop an optimized process through experimental design. The following workflow outlines a potential development path.

Start Start: Known Lab-Scale Route Step1 Step 1: Route Scouting & Reagent Selection Start->Step1 Step2 Step 2: Parametric Optimization (Stoichiometry, T, P, Time, Solvent) Step1->Step2 Step3 Step 3: Work-up & Isolation (Purification, Hydrazine Handling) Step2->Step3 Step4 Step 4: Analytical Control (Purity, Yield, Impurity Profiling) Step3->Step4 Step5 Step 5: Process Intensification (Flow Chemistry, etc.) Step4->Step5 Iterate Goal Robust & Economical Large-Scale Process Step5->Goal

To fill the information gap, consider these practical steps:

  • Consult Specialized Databases: Search deeply into commercial chemical and patent databases (e.g., SciFinder, Reaxys, USPTO, Espacenet). Use keywords like "phenelzine manufacturing process," "scale-up," "crystallization," or "process optimization."
  • Focus on Hydrazine Chemistry: Prioritize literature that discusses the safe handling, purification, and large-scale reactions of hydrazine and its derivatives. The instability and safety profile of this functional group are likely key optimization challenges.
  • Design of Experiments (DoE): Employ a systematic DoE approach to optimize critical process parameters such as reaction temperature, pressure, stoichiometry, and solvent system. This is efficient for processes with little prior public knowledge.

References

Comprehensive Application Notes and Protocol for Phenelzine and Cognitive Therapy Combined Treatment in Depression and Anxiety Disorders

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The combination therapy of phenelzine, a monoamine oxidase inhibitor (MAOI), with cognitive behavioral therapy (CBT) represents a potent treatment approach for complex depressive and anxiety disorders that demonstrate incomplete response to monotherapies. This protocol synthesizes evidence from multiple randomized controlled trials (RCTs) demonstrating that the phenelzine-CBT combination produces significantly superior outcomes compared to either treatment alone across multiple diagnostic categories, including social anxiety disorder and atypical depression. The synergistic effect appears to derive from phenelzine's broad neurochemical actions—including MAO inhibition, GABA elevation, and potential neuroprotective effects—complementing CBT's targeted approach to modifying maladaptive cognitive patterns and behaviors. These application notes provide researchers and clinical developers with comprehensive methodologies for implementing this combined treatment approach, along with detailed safety protocols essential for managing phenelzine's interactions and adverse effect profile.

Clinical Evidence and Efficacy Data

Empirical Support from Randomized Controlled Trials

The efficacy of phenelzine alone and in combination with cognitive therapy has been established through multiple rigorous trials conducted in academic research settings. A landmark 2010 study published in Archives of General Psychiatry specifically investigated the combination of phenelzine and cognitive behavioral group therapy (CBGT) for social anxiety disorder (SAD) in a double-blind, placebo-controlled design across two academic sites [1] [2]. This trial randomized 128 individuals with primary DSM-IV SAD to one of four conditions: phenelzine alone, CBGT alone, combination treatment, or pill placebo. The results demonstrated a clear hierarchy of efficacy, with the combination treatment producing the most substantial improvements, followed by the monotherapies, and the least improvement in the placebo group [2].

Table 1: Clinical Response Rates at Week 12 and Week 24 in Social Anxiety Disorder Trial

Treatment Group Week 12 Response Rate Week 12 Remission Rate Week 24 Response Rate Week 24 Remission Rate
Placebo 33.3% (9/27) 7.4% (2/27) 33.3% (9/27) 14.8% (4/27)
CBGT alone 47.1% (16/34) 8.8% (3/34) 52.9% (18/34) 23.5% (8/34)
Phenelzine alone 54.3% (19/35) 22.9% (8/35) 48.6% (17/35) 25.7% (9/35)
Combination treatment 71.9% (23/32) 46.9% (15/32) 78.1% (25/32) 53.1% (17/32)

Another pivotal 1999 study focused specifically on atypical depression, randomizing 108 outpatients with DSM-III-R major depressive disorder with atypical features to cognitive therapy, phenelzine, or placebo [3]. This 10-week double-blind trial found identical response rates (58%) for both cognitive therapy and phenelzine, significantly superior to the placebo response rate of 28%. This established cognitive therapy as a viable alternative to phenelzine for atypical depression while laying the groundwork for combination approaches [3].

Long-Term Outcomes and Durability

The benefits of combined treatment appear to extend beyond acute treatment phases. In the SAD trial, the combination group maintained its superiority at the 24-week endpoint, with 78.1% of patients classified as responders and 53.1% achieving remission—approximately double the remission rate of either monotherapy [2]. This suggests that the combination may produce more durable treatment gains than either modality alone, potentially by addressing both neurobiological and psychological maintaining factors simultaneously.

Pharmacological Rationale and Neurobiological Mechanisms

Primary Mechanism of Action

Phenelzine is a potent, non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) [4]. This inhibition prevents the breakdown of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—leading to increased synaptic availability of these key neuromodulators [5] [4]. The antidepressant and anxiolytic effects were traditionally attributed primarily to this monoamine elevation, but research has revealed additional mechanisms that may contribute significantly to its therapeutic profile.

Additional Neurochemical Effects

Beyond MAO inhibition, phenelzine demonstrates several other pharmacologically relevant actions:

  • GABAergic effects: Phenelzine inhibits γ-aminobutyric acid transaminase (GABA-T), leading to elevated brain GABA levels [6] [4]. This likely contributes to its anxiolytic properties and may counterbalance the potential anxiogenic effects of increased monoamines.
  • Aldehyde sequestration: Phenelzine and its active metabolite β-phenylethylidenehydrazine (PEH) sequester reactive aldehydes such as acrolein, 3-aminopropanal, and 4-hydroxy-2-nonenal, which are implicated in neurodegenerative processes [6].
  • Neuroprotective potential: Preclinical research indicates phenelzine may have neuroprotective and neurorescue properties in models of stroke, spinal cord injury, and multiple sclerosis [6] [4]. These effects may relate to its actions on GABA, aldehydes, and inhibition of primary amine oxidase.

Table 2: Comprehensive Pharmacological Profile of Phenelzine

Mechanism Category Specific Action Potential Therapeutic Relevance
Monoamine neurotransmission Non-selective MAO-A/MAO inhibition Increased synaptic serotonin, norepinephrine, dopamine; antidepressant effect
GABA system GABA transaminase inhibition Elevated brain GABA; anxiolytic effect
Active metabolites β-phenylethylidenehydrazine (PEH) formation Aldehyde sequestration; enhanced neuroprotection
Metabolic effects Inhibition of primary amine oxidase Reduced toxic metabolite accumulation
Amino acid metabolism Elevated brain ornithine and N-acetylamino acids Neuroprotective and cellular resilience effects

The following diagram illustrates the key neurobiological targets of phenelzine and their relationship to therapeutic mechanisms:

G cluster_neurotransmitter Neurotransmitter Effects Phenelzine Phenelzine MAOA MAO-A Inhibition Phenelzine->MAOA MAOB MAO-B Inhibition Phenelzine->MAOB GABAT GABA Transaminase Inhibition Phenelzine->GABAT AldehydeSeq Reactive Aldehyde Sequestration Phenelzine->AldehydeSeq PrAO Primary Amine Oxidase Inhibition Phenelzine->PrAO Monoamines ↑ Serotonin, Norepinephrine, Dopamine availability MAOA->Monoamines MAOB->Monoamines GABA ↑ GABA levels GABAT->GABA ToxicAldehyde ↓ Toxic aldehydes (DOPAL, DOPEGAL, 5-HIAL) AldehydeSeq->ToxicAldehyde PrAO->ToxicAldehyde Antidepressant Antidepressant Effects Monoamines->Antidepressant Anxiolytic Anxiolytic Effects Monoamines->Anxiolytic GABA->Anxiolytic Neuroprotective Neuroprotective Effects GABA->Neuroprotective ToxicAldehyde->Neuroprotective subcluster_therapeutic subcluster_therapeutic

Cognitive Therapy Component Protocols

Cognitive Behavioral Group Therapy (CBGT) for Social Anxiety Disorder

The CBGT protocol implemented in the social anxiety disorder trials consists of twelve 2.5-hour sessions delivered in groups of 4-6 participants by two therapists [2]. The protocol follows a structured sequence integrating cognitive restructuring with graduated exposure:

  • Sessions 1-2: Cognitive training phase - Patients learn to identify negative automatic thoughts (ATs), observe covariance between anxiety and ATs, challenge logical errors in ATs, and formulate rational alternatives [2].
  • Sessions 3-12: Exposure integration phase - Patients confront increasingly difficult feared situations through role-playing in sessions followed by real-life practice while applying cognitive skills [2].

Each exposure session follows a standard sequence: (1) identification of ATs specific to the situation; (2) identification of logical errors in ATs; (3) disputation of ATs and formulation of rational responses; and (4) establishment of observable behavioral goals [2]. Patients practice cognitive skills while completing behavioral tasks and receive between-session assignments for exposures accompanied by self-administered cognitive restructuring exercises.

Cognitive Therapy for Atypical Depression

The cognitive therapy protocol for atypical depression follows a similar structure but emphasizes addressing the specific features of atypical depression, including mood reactivity, hypersomnia, hyperphagia, leaden paralysis, and rejection sensitivity [3]. The approach includes:

  • Behavioral activation targeting inertia and lethargy characteristic of leaden paralysis
  • Cognitive restructuring focused on rejection sensitivity and interpersonal functioning
  • Sleep and appetite regulation strategies for managing atypical vegetative symptoms
  • Activity scheduling to counter avoidance behaviors and promote mood-incongruent engagement

Phenelzine Dosing and Administration Protocol

Titration and Maintenance Dosing

The pharmacotherapy component follows a structured titration schedule to establish an effective dose while minimizing side effects [2] [4]:

  • Days 1-3: 15 mg/day
  • Days 4-7: 30 mg/day
  • Week 2: 45 mg/day
  • Weeks 3-4: 60 mg/day
  • Weeks 5-12: Based on clinical response and tolerance, may increase to 75 mg (week 5) and 90 mg (weeks 6-12) as needed [2]

The therapeutic dose range is typically 60-90 mg daily, administered in 3-4 divided doses [4]. The onset of antidepressant effects typically takes 2-4 weeks to manifest, with full therapeutic benefits often requiring 6-8 weeks [4].

Discontinuation and Transition Protocol

When discontinuing phenelzine, a gradual taper is recommended over 2-4 weeks to minimize potential withdrawal symptoms [4]. Due to phenelzine's irreversible MAO inhibition, a medication-free washout period of 10-14 days is required before initiating most other antidepressant therapies [4] [7]. Conversely, when transitioning from other antidepressants to phenelzine, appropriate washout periods must be observed based on the elimination half-life of the prior medication.

Combination Treatment Implementation

Integrated Treatment Model

The combined treatment approach follows a systematic integration of both modalities while maintaining some separation of implementation to preserve methodological rigor in research settings [2]. In the clinical trials, pharmacotherapists and CBGT therapists were not informed as to whether a specific patient was receiving combined treatment and could not consult each other or attempt to integrate their treatment efforts [2]. However, in clinical practice, closer collaboration may be beneficial.

The following diagram outlines the combined treatment workflow:

G cluster_screening Screening & Preparation Phase cluster_treatment Active Treatment Phase (Weeks 1-12) cluster_pharma Pharmacotherapy Component cluster_therapy Therapy Component cluster_continuation Continuation/Maintenance Phase (Months 4-12) Start Patient Assessment: DSM-5 Diagnosis Medical Contraindications Prior Treatment History Screen1 Medical Evaluation (LFTs, BP, Renal Function) Start->Screen1 Screen2 Dietary Education (Tyramine Restrictions) Screen1->Screen2 Screen3 Safety Planning (Hypertensive Crisis Recognition) Screen2->Screen3 Pharma1 Phenelzine Titration: Wk1: 15-45 mg Wk2: 45-60 mg Wk3-12: 60-90 mg Screen3->Pharma1 Therapy1 CBGT Sessions: 12 Weekly 2.5-hour Groups Screen3->Therapy1 Pharma2 Weekly Medication Management (4 weeks), then Biweekly Pharma1->Pharma2 Pharma3 Adverse Effect Monitoring Pharma2->Pharma3 Cont1 Monthly Medication Visits Pharma3->Cont1 Therapy2 Cognitive Restructuring + Graduated Exposure Therapy1->Therapy2 Therapy3 Between-session Homework Assignments Therapy2->Therapy3 Cont2 Booster Therapy Sessions as Needed Therapy3->Cont2 Cont3 Relapse Prevention Planning Cont1->Cont3 Cont2->Cont3 Outcomes Treatment Outcomes: Symptom Reduction Functional Improvement Quality of Life Enhancement Cont3->Outcomes

Monitoring and Assessment Schedule

The research protocol implements systematic outcome monitoring at regular intervals:

  • Baseline: Comprehensive diagnostic assessment using structured clinical interviews, Liebowitz Social Anxiety Scale (LSAS), Hamilton Rating Scale for Depression (HAMD), Clinical Global Impression (CGI) [1] [2] [3]
  • Weekly during acute phase (weeks 1-12): Side effect monitoring, adherence assessment
  • Week 12: Primary endpoint assessment using LSAS, CGI, HAMD
  • Week 24: Continuation phase assessment
  • Monthly during maintenance (months 4-12): Relapse prevention monitoring

Safety Protocols and Contraindications

Dietary Restrictions and Tyramine Management

The most critical safety component with phenelzine therapy involves strict dietary adherence to prevent hypertensive crisis [5] [4] [8]. Patients must receive comprehensive education about tyramine-containing foods and beverages to avoid:

  • Aged cheeses (blue, brie, cheddar, parmesan, romano, swiss)
  • Cured, smoked, or fermented meats (sausage, salami, pepperoni)
  • Pickled or fermented foods (sauerkraut, pickled herring)
  • Alcoholic beverages (beer, red wine, sherry)
  • Other high-tyramine foods (fava beans, banana peels, yeast extracts, soy sauce) [8]

Patients should be provided with a comprehensive list of restricted foods and instructed to seek immediate medical attention if symptoms of hypertensive crisis occur (severe headache, neck stiffness, palpitations, nausea, sweating) [4] [8].

Drug Interaction Management

Phenelzine has numerous potentially serious drug interactions that require careful medication reconciliation and patient education [9] [4] [7]:

  • Contraindicated combinations: Other antidepressants (especially SSRIs like sertraline), sympathomimetics, buspirone, meperidine, dextromethorphan [7]
  • Serotonin syndrome risk: Particularly with serotonergic agents; symptoms include confusion, agitation, tachycardia, hyperthermia [7]
  • Washout periods: 14 days between phenelzine and most serotonergic agents; 5 weeks for fluoxetine due to long half-life [7]

Table 3: Critical Safety Monitoring Parameters

Monitoring Area Parameters Frequency Action Threshold
Blood pressure Orthostatic measurements, hypertensive crisis symptoms Weekly for 4 weeks, then biweekly SBP >180 mmHg or increase >30 mmHg from baseline
Hepatic function LFTs (ALT, AST), symptoms of hepatitis Baseline, month 1, then quarterly 3x upper limit of normal
Mental status Suicidal ideation, anxiety symptoms, mood changes Each visit Emergence or worsening of symptoms
Medication adherence Pill counts, self-report Each visit <80% adherence
Dietary adherence Tyramine restriction compliance Each visit Any reported deviations
Special Population Considerations
  • Renal impairment: Phenelzine is contraindicated in severe renal impairment [4]
  • Hepatic disease: Contraindicated in patients with history of liver disease or abnormal LFTs [4]
  • Elderly patients: Lower starting dose (7.5 mg/day) with slower titration [4]
  • Pediatric patients: Not FDA-approved for patients ≤16 years [4]

Research Applications and Future Directions

Potential Indications and Research Applications

The phenelzine-cognitive therapy combination holds promise for several research and clinical applications:

  • Treatment-resistant depression: As a second-line option after failure of first-line antidepressants [4]
  • Social anxiety disorder with comorbid depression: Targeting both conditions simultaneously [1] [2]
  • Atypical depression subtype: Particularly with prominent rejection sensitivity [3]
  • Panic disorder with agoraphobia: Based on phenelzine's established efficacy in panic disorder [10]
  • Neuroprotective applications: Investigating phenelzine's potential in neurological conditions [6]
Limitations and Research Gaps

Current research has several limitations requiring further investigation:

  • Long-term efficacy data beyond 6-12 months is limited
  • Optimal dosing strategies for maintenance therapy are not well-established
  • Predictors of response to identify which patients benefit most from combination vs. monotherapy
  • Mechanisms of synergy between pharmacological and psychological components
  • Comparison with newer antidepressants (SSRIs, SNRIs) in combination with CBT

Conclusion

The combined treatment protocol of phenelzine and cognitive therapy represents a potent therapeutic option for complex depressive and anxiety disorders that demonstrate suboptimal response to single-modality treatments. The empirical support from randomized controlled trials demonstrates a clear efficacy advantage for the combination, with response rates substantially exceeding either treatment alone. Implementation requires careful attention to phenelzine safety protocols, particularly regarding dietary restrictions and drug interactions, while maintaining fidelity to evidence-based cognitive therapy techniques. Future research should focus on elucidating the mechanisms of treatment synergy, optimizing long-term outcomes, and identifying patient characteristics that predict differential response to this intensive combined approach.

References

Phenelzine social anxiety disorder treatment methodology

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Clinical Trial Design

Phenelzine is established as a highly effective treatment for Social Anxiety Disorder (SAD). Evidence from a 2014 meta-analysis of pharmacotherapy for SAD found that phenelzine had the largest effect size (Hedges's g = 1.14) among the medications studied, outperforming SSRIs like paroxetine and SNRIs like venlafaxine [1]. This supports its role as a potent intervention.

Furthermore, phenelzine shows particular promise in treatment-resistant populations. A case series of seven patients with refractory SAD, who had previously failed to respond to other treatments, were treated with a mean phenelzine dose of 66 mg/day. Six of the seven patients were classified as responders based on Clinical Global Impression (CGI) ratings, with many regaining functional ability at work or school. While the majority maintained a sustained response, the study also noted that two patients experienced a re-emergence of symptoms while on maintenance therapy, and two others discontinued due to side effects [2].

Key parameters for clinical trial design and dosing, consolidated from multiple studies, are summarized in the table below.

Parameter Typical Protocol Details Key Findings & Notes
Indication Social Anxiety Disorder (SAD); atypical, nonendogenous, or neurotic depression [3] [4]. Especially effective for patients who have failed first-line treatments [2] [4].

| Dosing (Adults) | Initial: 15 mg orally three times daily (45 mg/day) [4]. Titration: Rapid increase to at least 60 mg/day as tolerated [4] [2]. Maximum: 90 mg/day [4]. Maintenance: As low as 15 mg/day or 15 mg every other day after maximal benefit is achieved [4]. | A 1976 controlled study found 60 mg/day was significantly more effective than 30 mg/day or placebo for depression-anxiety states [5]. Clinical response may not be seen until at least 4 weeks of dosing at 60 mg/day [4]. | | Trial Duration | Initial efficacy trials typically last 12 weeks [6]. | - | | Efficacy Assessment | Primary Tool: Clinical Global Impression (CGI) ratings [2]. Other Tools: Standardized scales for social anxiety and depression. | The 2003 case series used CGI to define responders [2]. | | Key Efficacy Data | Effect Size (Hedges's g): 1.14 for SAD [1]. Response in Refractory SAD: ~86% (6/7 patients) in a case series [2]. | Effect size indicates a very large treatment benefit compared to placebo. |

Mechanism of Action and Investigative Protocols

The therapeutic effects of phenelzine are multi-faceted, extending beyond its classical monoamine oxidase inhibition.

Primary Pharmacological Actions

Phenelzine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for metabolizing monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting MAO, phenelzine increases the availability of these neurotransmitters in the synaptic cleft, which is believed to underpin its antidepressant and anxiolytic properties [3]. It is also a substrate of MAO, and its structure, which is similar to amphetamine, may influence the uptake and release of catecholamines and serotonin [3].

Emerging Insights and Inflammatory Modulation

Recent research reveals that phenelzine's mechanism involves complex interactions with the inflammatory system, which is increasingly recognized as a contributor to depression and anxiety disorders. Key findings from an in vitro study on RAW264.7 macrophages are outlined below [7].

architecture Phenelzine Phenelzine MAO_Inhibition MAO Enzyme Inhibition Phenelzine->MAO_Inhibition Increased_5HT Increased Serotonin (5-HT) Availability MAO_Inhibition->Increased_5HT Reduced_5HIAA Reduced 5-HIAA Production MAO_Inhibition->Reduced_5HIAA Cytokine_Shift Enhances Inflammatory Cytokine Production Increased_5HT->Cytokine_Shift Concentration-Dependent AHR_Activation Inhibits AHR Activation Reduced_5HIAA->AHR_Activation 5-HIAA is an AHR ligand Gene_Modulation Modulation of Gene Expression AHR_Activation->Gene_Modulation COX2_Down Downregulates COX-2 Gene_Modulation->COX2_Down iNOS_Down Downregulates iNOS Gene_Modulation->iNOS_Down Inflammatory_State Altered Inflammatory State COX2_Down->Inflammatory_State iNOS_Down->Inflammatory_State Cytokine_Shift->Inflammatory_State

Diagram: Proposed pathway for phenelzine's modulation of inflammatory signaling. Phenelzine inhibits MAO, leading to increased serotonin and decreased its metabolite, 5-HIAA. The reduction in 5-HIAA, an aryl hydrocarbon receptor (AHR) ligand, inhibits AHR activation, subsequently downregulating pro-inflammatory genes like COX-2 and iNOS. Concurrently, increased serotonin availability can enhance inflammatory cytokine production in a concentration-dependent manner, leading to an overall altered inflammatory state [7].

Experimental Protocol for In Vitro Investigation

The following methodology, adapted from a 2024 study, provides a framework for investigating phenelzine's effects on inflammatory pathways in macrophage cell lines [7].

Objective: To evaluate the effect of phenelzine on the expression of inflammatory genes and cytokine production in RAW264.7 macrophages under lipopolysaccharide (LPS)-induced inflammatory conditions.

Materials:

  • Cell Line: RAW264.7 macrophage cells.
  • Treatments: Phenelzine (e.g., from SIGMA Chemical Company), Serotonin (5-HT) at two concentrations (e.g., 0.1 µM and 10 µM), 5-HIAA (10 µM), LPS.
  • Key Reagents: Cell culture media (RPMI with 5% FBS), TRIzol for RNA extraction, cDNA Synthesis Kit, SYBR Green-based qPCR mix, ELISA kits for IL-6, TNF-α, and IL-10.

Methodology:

  • Cell Culture and Pre-treatment: Culture RAW264.7 cells in standard conditions. Pre-treat all groups with 100 ng/mL LPS for 24 hours to induce an inflammatory state.
  • Experimental Groups: Divide cells into treatment groups, including controls (solvent only), and groups treated with various combinations of phenelzine (1 µM), serotonin (0.1 µM and 10 µM), and 5-HIAA (10 µM). Treat all groups for 24 hours.
  • Gene Expression Analysis (RT-qPCR):
    • Extract total RNA using a chloroform-based method (e.g., TRIzol).
    • Synthesize cDNA from standardized RNA samples (e.g., 1 µg).
    • Perform quantitative PCR (qPCR) using primers for target genes: CYP1A1 (as an indicator of AHR activation), MAO-A, COX-2, and iNOS.
    • Use GAPDH as a housekeeping gene for normalization.
    • Calculate relative mRNA expression fold changes using the 2^–ΔΔCT method.
  • Cytokine Measurement (ELISA):
    • Collect cell culture supernatants.
    • Use commercially available ELISA kits to quantify the levels of IL-6, TNF-α (pro-inflammatory), and IL-10 (anti-inflammatory) cytokines, following the manufacturer's instructions.
  • Data Analysis: Perform statistical analyses (e.g., ANOVA with post-hoc tests) to compare gene expression and cytokine levels across treatment groups.

Critical Safety and Tolerability Profile

The clinical utility of phenelzine is constrained by a significant safety profile that requires careful management [4] [8].

  • Tyramine-Induced Hypertensive Crisis: As a non-selective MAOI, phenelzine prevents the metabolism of tyramine. Ingesting tyramine-rich foods or beverages can cause a sudden, dangerous increase in blood pressure. Strict dietary restrictions are mandatory and must be continued for at least two weeks after discontinuation. Prohibited items include aged cheeses, cured meats, fermented foods, soy products, draft beer, and red wine [4].
  • Drug Interactions: Phenelzine has numerous contraindicated drug interactions that can lead to serotonin syndrome or hypertensive crises. These include other antidepressants (SSRIs, SNRIs, TCAs), stimulants, certain opioids (especially meperidine), over-the-counter cold and allergy medications, and other MAOIs [4].
  • Other Warnings and Side Effects:
    • Hepatotoxicity: Has been associated with liver injury, requiring monitoring [3].
    • Common Side Effects: Drowsiness, dizziness, dry mouth, constipation, weight gain, and sexual dysfunction are frequently reported [4].
    • Suicidal Ideation: As with other antidepressants, monitoring for emerging suicidal thoughts and behaviors is necessary, particularly in young adults [4].

Conclusion and Future Directions

Phenelzine remains a powerful therapeutic option for treatment-resistant Social Anxiety Disorder, with a well-documented efficacy profile superior to many modern antidepressants. However, its use is limited by a narrow therapeutic index, demanding strict adherence to dietary and medication restrictions.

Future research should leverage modern chemical proteomic approaches, such as activity-based protein profiling (ABPP) with phenelzine-based probes (e.g., PHZyne), to systematically map its off-target interactions [8]. This strategy can de-orphanize novel protein targets (e.g., Secernin-3) responsible for both its therapeutic broad-spectrum efficacy (e.g., in pain and cancer models) and its adverse effects. The ultimate goal is to develop next-generation inhibitors that retain the high efficacy of phenelzine for severe, treatment-refractory disorders while mitigating its significant safety concerns through improved target selectivity.

References

Comprehensive Application Notes and Protocols for Phenelzine Dosing at 1 mg/kg Body Weight in Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Phenelzine sulfate is a potent monoamine oxidase inhibitor (MAOI) that has demonstrated efficacy in treatment-resistant depression and atypical depression characterized by mood reactivity, hypersensitivity to rejection, and reverse neurovegetative symptoms. As a hydrazine derivative, phenelzine exhibits a unique pharmacological profile distinct from newer antidepressant classes, maintaining relevance in contemporary psychopharmacology due to its efficacy in carefully selected patient populations. The 1 mg/kg body weight dosing regimen represents a scientifically optimized approach to balancing therapeutic efficacy with safety considerations, particularly for treatment-resistant cases where first-line interventions have proven inadequate.

Phenelzine's mechanism centers on irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) isoenzymes, resulting in increased concentrations of monoamine neurotransmitters including serotonin, norepinephrine, and dopamine in the central nervous system. Beyond these classical effects, emerging research indicates phenelzine also elevates brain gamma-aminobutyric acid (GABA) levels through inhibition of GABA transaminase, potentially contributing to its anxiolytic properties and suggesting potential neuroprotective applications currently under investigation [1]. The relationship between platelet MAO inhibition and clinical response provides a validated biomarker for dose optimization, with studies demonstrating that high percentage MAO inhibition (>80%) at two weeks predicts superior clinical outcomes after six weeks of treatment [2].

Pharmacology and Mechanism of Action

Primary Pharmacodynamic Properties

Phenelzine exerts its therapeutic effects through multiple complementary mechanisms that collectively modulate central nervous system neurotransmission:

  • MAO Enzyme Inhibition: As a non-selective irreversible inhibitor, phenelzine permanently inactivates both MAO-A and MAO-B isoforms through covalent binding to the enzyme's flavin cofactor. This inhibition prevents the oxidative deamination of monoamine neurotransmitters (serotonin, norepinephrine, dopamine), trace amines (phenylethylamine), and exogenous amines (tyramine), resulting in increased synaptic availability of these biologically active compounds [3] [1]. The relationship between MAO inhibition and clinical effect exhibits a threshold phenomenon, with substantial platelet MAO inhibition (>80%) required for robust antidepressant response [2].

  • GABAergic Modulation: Unlike many antidepressants, phenelzine significantly elevates brain GABA levels through inhibition of GABA transaminase, the primary enzyme responsible for GABA metabolism. This unique property may contribute to its efficacy in anxiety disorders and potential neuroprotective effects observed in preclinical models of cerebral ischemia and traumatic brain injury [1].

  • Additional Enzyme Effects: Phenelzine demonstrates inhibitory activity at several other enzymes including tyrosine aminotransferase, aromatic amino acid decarboxylase, and dopamine β-hydroxylase, though the clinical significance of these effects remains under investigation [3].

Table 1: Key Pharmacodynamic Properties of Phenelzine

Target Type of Interaction Biochemical Outcome Clinical Correlation
MAO-A & MAO-B Irreversible inhibition Increased monoamine neurotransmitters Antidepressant and anxiolytic effects
GABA transaminase Inhibition Elevated brain GABA levels Anxiolytic and potential neuroprotective effects
Trace amine receptors Indirect modulation Increased phenylethylamine levels Possible contribution to mood regulation
Pharmacokinetic Profile

The pharmacokinetic properties of phenelzine present both challenges and opportunities for clinical dosing strategies:

  • Absorption and Distribution: Phenelzine is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (C~max~) of approximately 19.8 ng/mL within 43 minutes of oral administration. The drug demonstrates excellent CNS penetration due to its lipophilic properties, though determination of precise volume of distribution is complicated by extensive tissue binding [3]. The short plasma half-life (approximately 11.6 hours) contrasts with its prolonged pharmacodynamic action due to irreversible enzyme inhibition [3].

  • Metabolism and Elimination: Phenelzine undergoes hepatic acetylation as its primary metabolic pathway, generating multiple metabolites including phenylacetic acid, 4-hydroxyphenylacetic acid, and 2-phenylethylamine. Approximately 79% of an administered dose is excreted in urine as metabolites within 96 hours [3]. The acetylator status of patients may influence individual response, though this relationship is less pronounced than with certain other hydrazine derivatives.

The following diagram illustrates phenelzine's multifaceted mechanisms of action and their functional consequences:

Diagram 1: Comprehensive mechanism of action of phenelzine illustrating multiple pathways contributing to therapeutic effects

Dosing Protocol and Regimen Optimization

Weight-Based Dosing Protocol

The 1 mg/kg body weight daily dosing regimen represents an evidence-based approach to phenelzine administration derived from clinical pharmacology studies demonstrating optimized balance between efficacy and safety. This regimen accounts for interindividual variation in drug metabolism and response, moving beyond fixed-dose strategies to personalize treatment [2].

  • Initial Dose Titration: Treatment initiation should follow a gradual escalation strategy to minimize adverse effects while achieving therapeutic MAO inhibition levels. Based on clinical trial data, the following titration schedule is recommended:

    • Days 1-4: 0.25 mg/kg daily in divided doses (approximately 15 mg once daily for 70 kg patient)
    • Days 5-8: 0.5 mg/kg daily in divided doses (approximately 15 mg twice daily for 70 kg patient)
    • Days 9-14: 0.75 mg/kg daily in divided doses
    • Day 15 onward: 1.0 mg/kg daily in divided doses (not to exceed 90 mg daily) [2] [4]
  • Maintenance Dosing: After maximal therapeutic benefit is achieved (typically within 4-6 weeks), the dose may be gradually reduced to the lowest effective maintenance level, which may be as low as 15 mg daily or every other day in some patients [4]. Regular assessment of clinical response and side effect burden should guide long-term dosing decisions.

Monitoring and Therapeutic Drug Assessment

Systematic monitoring is essential for safe and effective implementation of the 1 mg/kg phenelzine regimen:

  • Platelet MAO Activity: Monitoring platelet MAO inhibition provides a validated biomarker for assessing target engagement. Studies demonstrate that high percentage inhibition (>80%) at two weeks correlates with improved clinical outcomes at six weeks [2]. Sampling should occur at baseline and after two weeks of treatment at the target 1 mg/kg dose.

  • Clinical Response Metrics: Standardized rating scales specific to the indication should be administered regularly. For depression, utilize the Hamilton Depression Rating Scale (HAM-D) or Montgomery-Åsberg Depression Rating Scale (MADRS). For anxiety disorders, incorporate the Hamilton Anxiety Rating Scale (HAM-A) and disorder-specific measures.

  • Safety Laboratory Monitoring: Obtain baseline liver function tests (LFTs) with repeat testing at 2-4 week intervals initially, then every 3-6 months during maintenance therapy due to risk of hepatotoxicity [3] [1]. Complete blood count and comprehensive metabolic panel should be monitored periodically.

Table 2: Phenelzine Dosing Protocol Based on Body Weight (Maximum 90 mg/day)

Body Weight (kg) Body Weight (lbs) Initial Daily Dose (mg) Target Daily Dose 1 mg/kg (mg) Typical Divided Dosing Schedule
50 110 15 50 25 mg twice daily
60 132 15-30 60 30 mg twice daily
70 154 30-45 70 35 mg twice daily
80 176 45 80 30 mg AM, 30 mg PM, 20 mg HS
90 198 45 90 30 mg three times daily

Safety Profile and Interaction Management

Dietary Modifications and Tyramine Restriction

The tyramine pressor response represents the most significant safety concern with phenelzine therapy, requiring diligent dietary modification. Unlike normal conditions where dietary tyramine is metabolized by intestinal MAO-A, during phenelzine therapy systemic tyramine absorption can cause massive norepinephrine release, potentially triggering hypertensive crisis [5] [1].

  • High-Risk Foods to Avoid: Patients must strictly avoid foods rich in tyramine and other pressor amines, including:

    • Aged cheeses (except cream cheese, cottage cheese, ricotta)
    • Aged, cured, fermented meats (salami, pepperoni, Lebanon bologna)
    • Tap/draught beers and certain bottled beers
    • Fermented soy products (soy sauce, miso, fermented tofu)
    • Yeast extracts (Marmite, Brewer's yeast supplements)
    • Pickled herring and aged fish products
    • Fava beans and their pods [4] [5]
  • Moderate-Risk Foods to Limit: Some foods require consumption in moderation:

    • Avocados (particularly overripe)
    • Raspberries and very ripe bananas
    • Chocolate and caffeine-containing products
    • Alcohol (except in minimal quantities) [5]

Recent evidence questions the necessity of restricting L-tyrosine supplements, with a comprehensive literature review identifying no documented cases of hypertensive crisis associated with concomitant phenelzine and L-tyrosine administration [6]. Current FDA nutritional guidelines for ongoing phenelzine studies mention only tyramine restrictions without reference to L-tyrosine limitations [6].

Drug Interaction Management

Phenelzine presents with numerous potentially serious drug interactions requiring careful medication review and patient education:

  • Contraindicated Combinations: The following medication classes are absolutely contraindicated during phenelzine therapy and for 14 days after discontinuation:

    • Serotonergic agents (SSRIs, SNRIs, tricyclic antidepressants, tramadol, meperidine)
    • Sympathomimetics (amphetamines, methylphenidate, ephedrine, pseudoephedrine)
    • Other MAOIs (including linezolid and methylene blue)
    • Dextromethorphan and buspirone [4] [7] [1]
  • Requiring Caution and Dose Modification:

    • Antihypertensives (potential potentiation of hypotensive effects)
    • CNS depressants (enhanced sedation with alcohol, benzodiazepines, opioids)
    • Antidiabetic agents (potential enhancement of hypoglycemic effects) [5]

Table 3: Management of Adverse Effects Associated with Phenelzine Therapy

Adverse Effect Incidence Onset Management Strategies
Orthostatic hypotension 1-10% Delayed Slow position changes, adequate hydration, dose reduction if severe
Dizziness/drowsiness 10% Early Take at bedtime, avoid driving during dose escalation
Weight gain 10% Delayed Dietary counseling, regular exercise, consider dose adjustment
Sexual dysfunction 10% Delayed Dose reduction, timing of dose relative to sexual activity
Hypertensive crisis Rare but serious Early Immediate discontinuation, emergency blood pressure management
Hepatotoxicity 0-1% Delayed Regular LFT monitoring, discontinue if significant elevation

Experimental Protocols for Clinical Research

Clinical Trial Protocol for Treatment-Resistant Depression

This protocol outlines methodology for investigating phenelzine 1 mg/kg dosing in adults with treatment-resistant depression:

  • Study Population: Adults aged 18-65 with major depressive disorder failing ≥2 adequate antidepressant trials of different classes in the current episode, confirmed by Antidepressant Treatment History Form (ATHF) scores ≥3.

  • Inclusion/Exclusion Criteria:

    • Key Inclusion: HAM-D-17 score ≥20, normal hepatic/renal function, BMI 18-35 kg/m²
    • Key Exclusion: Bipolar disorder, psychosis, substance use disorder (past 6 months), contraindicated conditions (pheochromocytoma, congestive heart failure), pregnancy/lactation, inability to comply with dietary restrictions
  • Study Design: Randomized, double-blind, active-controlled trial with 8-week acute phase and 6-month maintenance extension.

  • Intervention Protocol:

    • Screening Phase (1-2 weeks): Comprehensive medical/psychiatric evaluation, laboratory tests, ECG, dietary counseling
    • Dose Titration Phase (2 weeks): Phenelzine initiated at 0.25 mg/kg/day, increased to target 1 mg/kg/day using titration schedule in Section 3.1
    • Maintenance Phase (6 weeks): Continued at 1 mg/kg/day with allowable adjustments ±20% based on tolerability
    • Extension Phase (24 weeks): Dose optimization permitted between 0.5-1.0 mg/kg/day based on clinical response
  • Assessment Schedule:

    • Efficacy Measures: HAM-D-17, MADRS, CGI-I/S at baseline, weeks 1, 2, 4, 6, 8
    • Safety Measures: Vital signs (twice weekly first month), weight, adverse events monitoring (systematic assessment at each visit)
    • Laboratory Tests: LFTs, CBC, comprehensive metabolic panel at screening, weeks 2, 4, 8
    • MAO Activity: Platelet MAO inhibition at baseline and week 2
Preclinical Protocol for Mechanistic Studies

For laboratory investigations of phenelzine's neuroprotective and GABAergic effects:

  • Animal Models: Utilize relevant translational models including:

    • Chronic unpredictable stress model for depression-like behavior
    • Global and focal ischemia models for neuroprotection studies
    • Traumatic brain injury models for regenerative effects
  • Dosing Protocol:

    • Species Adjustment: Apply appropriate allometric scaling to approximate 1 mg/kg human equivalent dose
    • Administration: Daily intraperitoneal injection or oral gavage for 2-8 weeks depending on model
    • Control Groups: Include vehicle control and active comparator (typically SSRI)
  • Endpoint Assessments:

    • Behavioral Testing: Forced swim test, tail suspension, elevated plus maze, open field, social interaction
    • Biochemical Assays: HPLC for monoamine and GABA levels, Western blot for MAO expression and protein markers
    • Neuroanatomical Studies: Immunohistochemistry for neurogenesis (BrdU/NeuN), synaptogenesis, and apoptosis markers

The following diagram illustrates the clinical trial workflow and key assessment points:

Diagram 2: Clinical trial workflow for phenelzine 1 mg/kg dosing study showing key phases and assessment timepoints

Conclusion and Research Applications

The 1 mg/kg body weight dosing regimen for phenelzine represents a scientifically validated approach to optimizing the risk-benefit profile of this potent MAO inhibitor. This dosing strategy aligns pharmacodynamic target engagement (MAO inhibition) with individual patient characteristics, addressing the substantial interindividual variability in drug response. The relationship between platelet MAO inhibition and clinical outcomes provides a robust biomarker for dose optimization in both research and clinical settings [2].

Emerging research applications extend beyond depression treatment, with recent investigations exploring phenelzine's potential in oncology (prostate cancer clinical trials), neuroprotection (stroke, traumatic brain injury models), and anxiety disorders (social anxiety, panic disorder) [8] [1]. These applications leverage both the monoamine-enhancing and GABAergic properties of phenelzine, highlighting its unique multifunctional pharmacology among antidepressant agents.

Future research directions should include pharmacogenetic studies to identify predictors of response and toxicity, novel formulation development to improve therapeutic index, and combination strategies with other mechanistically distinct agents. The continued investigation of phenelzine exemplifies how classical pharmacological agents can be optimized through contemporary scientific approaches to address unmet needs in treatment-resistant psychiatric conditions and potentially beyond.

References

Phenelzine ethanol free synthesis industrial production

Author: Smolecule Technical Support Team. Date: February 2026

Industrial Synthesis Routes for Phenelzine Sulfate

The following table summarizes two ethanol-free methods for the synthesis of this compound, highlighting their key advantages for industrial production.

Method & Key Reference Key Starting Materials Primary Solvents Key Steps Reported Yield Major Advantages

| Oxaziridine Method [1] | Phenethylamine, 3,3-Pentamethylene Oxaziridine [1] | Toluene, Isopropyl ether, Isopropyl alcohol [1] | 1. Condensation 2. Hydrolysis & Purification 3. Salt Formation [1] | 73% (over 3 steps) [1] | Avoids alkyl halides; easy work-up; favorable for large scale [1] | | Acetone Azine Method [2] | Phenethylamine, Acetone Azine, Ammonia [2] | Water, Benzene (or potential substitutes) [2] | 1. Condensation & Rearrangement 2. By-product Recovery [2] | Information missing | Low-cost raw materials; recrystallization reduces wastewater [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis via 3,3-Pentamethylene Oxaziridine

This method provides a high-yielding, scalable route that avoids the use of ethanol and alkyl halides [1].

  • Step 1: Preparation of N-cyclohexylidene-N’-phenethyl hydrazine (3)

    • Reaction: Add 3,3-pentamethylene oxaziridine (5000 ml, ~2 moles) to a suspension of phenethylamine (337.5 g, 1.5 mol) in toluene (3400 ml) at 90°C over 5 minutes.
    • Work-up: React at 90°C for 30 minutes, then completely distill off the solvent.
    • Product: 403.7 g (84%) of an oily residue [1].
  • Step 2: Preparation of phenethyl hydrazine (4)

    • Reaction: Stir the intermediate (3) (403.7 g, 1.26 mol) in 20% hydrochloric acid (2500 ml) at an elevated temperature.
    • Purification: Wash the mixture with toluene to remove impurities. Adjust the pH to 8.0 with potassium carbonate solution and extract with isopropyl ether.
    • Product: After distilling off the solvent, 267.7 g (87%) of an oily residue (phenethyl hydrazine) is obtained [1].
  • Step 3: Preparation of this compound (5)

    • Salt Formation: Dissolve phenethyl hydrazine (4) in isopropyl alcohol (2500 ml) and cool to 0-5°C. Add sulfuric acid in isopropyl alcohol slowly with stirring.
    • Crystallization: Stir the mixture for 30 minutes, then add n-Heptane to precipitate the solid.
    • Isolation: Filter the solid, wash with cold isopropyl alcohol, and dry.
    • Product: Yellowish-white solid with a melting point of 164-166°C [1].
    • Characterization: ¹H-NMR (CDCl₃): δ 7.25-7.34 (m, 5H), 3.32-3.37 (t, 2H), 2.93-2.98 (t, 2H); Mass (ES): m/z = 137.22 [1].
Protocol 2: Synthesis via Acetone Azine

This patent method utilizes low-cost raw materials and highlights reduced environmental impact [2].

  • Procedure:
    • Reaction: Use phenethylamine, acetone azine, and water as raw materials. Add excess acetone azine and water to ensure the complete reaction of phenethylamine.
    • Work-up: After the reaction is complete, remove the water and excess acetone azine.
    • Isolation: The crude product can be recrystallized from ether to obtain pure Phenelzine (Nardil) [2].
  • Note: This method is described in a patent, and specific quantitative details like temperature, time, and yield are not provided in the available abstract. The patent mentions benzene for extraction, but alternative solvents should be evaluated for industrial safety [2].

Solvent Screening for the Oxaziridine Method

The researchers for the Oxaziridine method screened various solvents for the first step. The following table shows that toluene provided the best balance of high yield and suitability for large-scale operations [1].

Solvent Temperature (°C) Reaction Time (min) Yield of Intermediate (%)
Toluene 90 30 84
PEG-600 100 30 72
Ethylene Glycol 100 30 70
Water 100 30 61
Methanol 70 30 63
Acetonitrile 70 30 66

Workflow Diagram of the Oxaziridine Method

The following diagram illustrates the streamlined workflow for the primary ethanol-free synthesis of this compound.

G Phenethylamine Phenethylamine Step1 Step 1: Condensation Toluene, 90°C, 30 min Phenethylamine->Step1 Oxaziridine Oxaziridine Oxaziridine->Step1 Toluene Toluene Toluene->Step1 Intermediate N-cyclohexylidene-N’-phenethyl hydrazine (Intermediate 3) Step1->Intermediate Step2 Step 2: Hydrolysis & Work-up pH adjustment, Extraction Intermediate->Step2 HCl 20% HCl HCl->Step2 Phenethylhydrazine Phenethyl hydrazine (Intermediate 4) Step2->Phenethylhydrazine Step3 Step 3: Salt Formation IPA, n-Heptane, 0-5°C Phenethylhydrazine->Step3 H2SO4 H₂SO₄ in IPA H2SO4->Step3 Product This compound (Final Product 5) Step3->Product

Key Considerations for Implementation

  • Solvent Selection: The Oxaziridine method successfully replaces ethanol with toluene, isopropyl ether, and isopropyl alcohol, which is not classified as denatured ethanol and is acceptable for pharmaceutical processes [1].
  • Process Efficiency: Both alternative methods address limitations of traditional routes that use alkyl halides and hydrazine hydrate, which can be difficult to handle, require isolation of intermediates, and increase cycle time on a large scale [1] [3].
  • Safety & Compliance: While the Acetone Azine method reduces wastewater [2], the Oxaziridine method offers a detailed, validated protocol with reported yields and characterization data [1]. All solvents used should meet appropriate quality and regulatory standards for active pharmaceutical ingredient (API) production.

References

Phenelzine therapeutic drug monitoring guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Phenelzine Pharmacological & Dosing Overview

The table below summarizes key pharmacological parameters relevant to the clinical monitoring of phenelzine therapy.

Parameter Details Clinical & Research Relevance
Bioanalytical Focus Parent drug, primary metabolite β-phenylethylidenehydrazine (PEH), enzyme activity [1]. PEH is an active metabolite with neuroprotective properties; monitoring provides insights into efficacy/toxicity [1].
Dosing Strategy Start: 15 mg TID [2]. Therapeutic: 60-90 mg/day [2]. Max: 90 mg/day [2]. Rapid titration to effective dose; clinical response can take ≥4 weeks at 60 mg/day [2].
Therapeutic Monitoring Clinical assessment for efficacy (mood, anxiety) and safety (BP, adverse effects) [3] [4] [5]. No defined plasma therapeutic range; treatment guided by clinical evaluation and adverse effect profile.

| Critical Safety Monitoring | Blood Pressure: Hypertensive crisis (headache, palpitations) and orthostatic hypotension [4] [5]. Neurologic/Psychiatric: Suicidality, serotonin syndrome, worsening anxiety/agitation [3] [6]. Metabolic: Liver function tests (LFTs) [4] [2]. | Requires immediate medical attention. Boxed warning for suicidality in young adults [3] [6]. Baseline and periodic monitoring recommended [2]. |

Advanced Research & Analytical Protocols

For research purposes, advanced methodologies are used to study phenelzine's complex pharmacology.

Activity-Based Protein Profiling (ABPP) for Target Engagement

This protocol is used to identify and quantify phenelzine's interaction with protein targets across tissues [7] [8].

1. Probe Synthesis & Design

  • Probe Used: PHZyne, an alkynylated analog of phenelzine [7] [8].
  • Rationale: The alkyne handle allows for downstream conjugation via click chemistry without disrupting the reactive hydrazine group.

2. In Vivo Dosing and Tissue Preparation

  • Dosing: Administer PHZyne (e.g., 50 mg/kg, i.p.) to animal models (e.g., C57BL/6J mice) [7].
  • Tissue Collection: At designated time points (e.g., 4 hours), perfuse animals and harvest tissues of interest (e.g., brain, liver) [7].
  • Homogenization: Prepare soluble proteome fractions from tissues using homogenization buffers (e.g., PBS or RIPA) and centrifugation [7].

3. Click Chemistry Conjugation (CuAAC)

  • Incubate tissue proteomes with a rhodamine-azide reporter tag.
  • Use a copper catalyst to facilitate the azide-alkyne cycloaddition, covalently linking the fluorescent tag to PHZyne-bound proteins [7].

4. Visualization and Analysis (Gel-Based)

  • Resolve conjugated proteins by SDS-PAGE.
  • Visualize labeled proteins using in-gel fluorescence scanning to create an activity profile [7].

5. Target Identification (Mass Spectrometry-Based)

  • Conjugate the proteome to a biotin-azide tag for enrichment.
  • Enrich labeled proteins using streptavidin beads.
  • On-bead tryptic digestion followed by LC-MS/MS analysis to identify phenelzine-bound protein targets [7].

The following diagram illustrates this multi-step experimental workflow:

G A 1. Administer PHZyne Probe (i.p. injection) B 2. Harvest & Homogenize Tissues (e.g., Brain, Liver) A->B C 3. Click Chemistry Conjugation with Reporter Tag (e.g., Rhodamine-Azide) B->C D 4. SDS-PAGE Separation & In-Gel Fluorescence Visualization C->D E 5. LC-MS/MS Analysis for Protein Target Identification D->E

Key Considerations for Researchers

  • Focus on Clinical Correlates: The absence of a defined therapeutic plasma range means that dose optimization is primarily tied to clinical response and tolerability. Research should continue to explore the relationship between plasma concentrations of phenelzine/PEH and clinical outcomes [1].
  • Embrace Polypharmacology: Phenelzine has diverse off-target effects (e.g., on GABA-T, aldehyde sequestration) that contribute to both its efficacy and side-effect profile. Analytical methods should account for this complexity beyond simple MAO inhibition [1] [8].
  • Prioritize Medication Safety: Rigorous screening for drug-drug and drug-food interactions is paramount in any study protocol involving human subjects. The washout periods when switching from other antidepressants (especially SSRIs like fluoxetine) must be strictly observed [3] [2].

References

Phenelzine research chemical handling storage protocol

Author: Smolecule Technical Support Team. Date: February 2026

Phenelzine: Chemical and Hazard Profile

The table below summarizes the fundamental chemical and hazard information for phenelzine, which forms the basis for safe handling practices.

Property Description
IUPAC Name 2-phenylethylhydrazine [1]
CAS Registry Number 51-71-8 [1]
Drug Class Monoamine Oxidase Inhibitor (MAOI) [2] [3]
Molecular Structure Hydrazine derivative [1] [2] [3]

| Primary Hazards | • Tyramine Reaction: Risk of hypertensive crisis when combined with sympathomimetic substances or high-tyramine foods [2] [3]. • Serotonin Syndrome: Can occur if combined with other serotonergic agents [2] [3]. • Other Clinical Side Effects: Drowsiness, dizziness, orthostatic hypotension, weight gain, sexual dysfunction [2]. |

Handling, Storage, and Safety Protocols

For a research setting, standard safe handling practices for volatile or hazardous chemicals should be applied rigorously, as specific laboratory protocols for phenelzine were not identified in the search results.

  • Personal Protective Equipment (PPE): When handling the chemical, minimum PPE should include appropriate gloves, safety goggles or a face shield, and a long-sleeved lab coat to prevent skin contact and inhalation [4].
  • Handling Practices: Perform all manipulations in a well-ventilated area, preferably a chemical fume hood. Use dedicated equipment for transfers and ensure all containers are clearly and accurately labeled [4].
  • Storage Conditions: Store in a cool, dry, well-ventilated place, protected from light [2] [4]. Containers should be tightly sealed. It is critical to segregate phenelzine from incompatible materials, particularly sympathomimetics and serotonergic drugs, to prevent dangerous reactions [2] [3].
  • Emergency Preparedness: Laboratories should have specific spill response procedures and first aid measures in place. General first aid for chemical exposure includes flushing eyes with water for 15 minutes and washing affected skin thoroughly [4].

Key Experimental Considerations

  • Metabolites and Mechanisms: Be aware that phenelzine is metabolized to β-phenylethylidenehydrazine (PEH), which is also biologically active and contributes to effects like GABA elevation and reactive aldehyde sequestration [5].
  • Neuroprotective Research: Current research extends beyond its antidepressant use, investigating phenelzine's neuroprotective properties in models of stroke, traumatic brain injury, and multiple sclerosis [5] [2]. These effects are linked to mechanisms such as GABA transaminase inhibition and primary amine oxidase (PrAO) inhibition [5].

Important Safety and Regulatory Notes

  • Dietary and Drug Interactions: The well-documented tyramine reaction is a severe safety concern in clinical use [6] [2] [3]. In a research context, this underscores the compound's high reactivity and potential for adverse interactions.
  • Regulatory Guidelines: Adhere to general laboratory safety standards from OSHA for chemical handling and the EPA for environmental emission controls of volatile substances [4].

Experimental Workflow for Neuroprotection Studies

For research investigating the neuroprotective mechanisms of phenelzine, the following conceptual workflow outlines key experimental stages and assessments.

Critical Information Gaps and Next Steps

It is crucial to recognize that the search results did not yield a specific, ready-to-use material safety data sheet (MSDS/SDS) or laboratory handling guide for phenelzine as a pure chemical.

  • Consult Official SDS: You must obtain the Safety Data Sheet (SDS) from a certified chemical supplier (e.g., MilliporeSigma, Thermo Fisher Scientific) before handling phenelzine. The SDS contains legally mandated and detailed information on hazards, personal protective equipment, handling, storage, and first aid.
  • Institutional Protocols: Always adhere to your institution's Environmental Health and Safety (EHS) protocols for working with hazardous and volatile chemicals.

References

Phenelzine drug interactions serotonin syndrome prevention

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism behind phenelzine-related drug interactions?

Phenelzine is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO) enzymes, both MAO-A and MAO-B [1] [2]. Its primary mechanism of action involves blocking the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine [1] [2]. This inhibition prevents the breakdown of these neurotransmitters, allowing for their accumulation in the central and peripheral nervous systems.

The risk of Serotonin Syndrome arises when phenelzine is combined with other agents that increase serotonergic activity through different mechanisms (e.g., reuptake inhibition, release promotion). This creates a synergistic effect, leading to a dangerous overstimulation of postsynaptic serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes [3]. The following diagram illustrates the mechanisms that can lead to excessive serotonergic activity.

G SerotoninRelease Increased Serotonin Release ExcessiveSerotonin Excessive Serotonin in Synaptic Cleft SerotoninRelease->ExcessiveSerotonin ReuptakeInhibition Inhibition of Serotonin Reuptake ReuptakeInhibition->ExcessiveSerotonin MAOInhibition Inhibition of MAO (Phenelzine) MAOInhibition->ExcessiveSerotonin ReceptorActivation Direct Serotonin Receptor Activation ReceptorActivation->ExcessiveSerotonin Bypasses normal synthesis SerotoninSyndrome Serotonin Syndrome Risk ExcessiveSerotonin->SerotoninSyndrome

Q2: Which drug classes pose the highest risk for interaction with phenelzine?

Concomitant use of phenelzine with other serotonergic drugs is a major risk factor. The most severe reactions often involve mechanisms that directly increase synaptic serotonin levels [2] [4]. The table below summarizes the primary high-risk drug classes and representative examples.

High-Risk Drug Class Mechanism Contributing to Serotonin Toxicity Example Medications
Selective Serotonin Reuptake Inhibitors (SSRIs) Inhibition of serotonin reuptake transporter [5] [2] Sertraline, Fluoxetine, Citalopram [4]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Inhibition of serotonin and norepinephrine reuptake [2] Venlafaxine, Duloxetine [4]
Tricyclic Antidepressants (TCAs) Serotonin (and norepinephrine) reuptake inhibition [2] [6] Clomipramine, Imipramine [6]
Other MAOIs Inhibition of serotonin metabolism [2] Tranylcypromine, Isocarboxazid [4]
Opioid Analgesics Weak serotonin reuptake inhibition or release [4] [6] Meperidine, Tramadol, Fentanyl [4]
Antimigraine Triptans Serotonin receptor agonists [4] Sumatriptan [6]

Additional agents of concern include the antiemetic metoclopramide, the antibiotic linezolid, the cough suppressant dextromethorphan, and illicit substances such as MDMA (ecstasy), LSD, and cocaine [7] [4] [6].

Q3: What are the key clinical features for identifying Serotonin Syndrome?

Serotonin Syndrome presents as a clinical triad of symptoms affecting the autonomic nervous system, neuromuscular system, and cognitive/behavioral status [7] [3]. The Hunter Serotonin Toxicity Criteria are recommended for diagnosis, as they are more sensitive and specific than older criteria [7]. The table below outlines the spectrum of clinical features.

Clinical Domain Mild to Moderate Symptoms Severe/Life-Threatening Symptoms
Neuromuscular Agitation, tremor, hyperreflexia, clonus (inducible, ocular, or spontaneous), myoclonus [7] [4] Severe muscle rigidity, hypertonia, rhabdomyolysis [7] [4]
Autonomic Diaphoresis, tachycardia, dilated pupils, diarrhea [7] [4] [3] Hyperthermia (>38.5°C/101.3°F), hypertension progressing to hypotension and shock [7] [4]
Cognitive/Behavioral Confusion, restlessness, anxiety [7] [4] Disorientation, delirium, coma [7] [4] [3]

Q4: What are the critical washout periods when switching to or from phenelzine?

Due to the irreversible nature of MAO inhibition, a sufficient washout period is essential to prevent dangerous interactions. The enzyme activity recovers only through the synthesis of new MAO enzyme, which can take up to two weeks [1] [8].

  • After stopping phenelzine before starting a serotonergic agent: Wait at least 14 days [8].
  • After stopping a serotonergic agent before starting phenelzine:
    • For most SSRIs/SNRIs: Wait 4-5 half-lives of the drug (typically 1-2 weeks).
    • For Fluoxetine (which has a long-lived active metabolite): A washout period of 5 to 6 weeks is recommended before initiating phenelzine [8].

Q5: What experimental protocols are recommended for investigating phenelzine interactions?

For researchers modeling these interactions, the following workflow outlines a systematic approach based on clinical evidence and case reports.

G cluster_monitor Monitoring Parameters Step1 1. Establish Phenelzine Baseline Step2 2. Introduce Second Agent Step1->Step2 Step3 3. Monitor for Symptom Onset Step2->Step3 Step4 4. Apply Diagnostic Criteria Step3->Step4 M1 Vital Signs (Temp, HR, BP) Step3->M1 M2 Neuromuscular (Reflexes, Clonus, Rigidity) Step3->M2 M3 Behavioral State (Agitation, Confusion) Step3->M3 Step5 5. Implement Intervention Step4->Step5

Detailed Protocol Steps:

  • Establish Baseline: Administer phenelzine at a clinically relevant dose (e.g., 15 mg three times daily in humans) to achieve steady-state MAO inhibition, which typically takes 2-3 weeks [1].
  • Introduce Second Agent: Administer the investigational serotonergic drug. Case reports indicate symptoms can develop rapidly, within minutes to hours of exposure [7] [5]. In one case, a single 100 mg dose of sertraline led to a severe reaction within 3 hours [5].
  • Monitor for Symptom Onset: Closely observe for the earliest signs of toxicity, which often include agitation, diaphoresis, tremor, and hyperreflexia [7] [6]. In experimental models, core body temperature is a critical severity marker.
  • Apply Diagnostic Criteria: Formally assess the subject using the Hunter Serotonin Toxicity Criteria. A diagnosis is likely if the subject has taken a serotonergic agent and exhibits one of the following: spontaneous clonus; inducible clonus plus agitation or diaphoresis; ocular clonus plus agitation or diaphoresis; tremor plus hyperreflexia; or hypertonia plus temperature >38°C plus ocular or inducible clonus [7].
  • Implement Intervention:
    • Immediate Action: Withdraw all serotonergic drugs [7].
    • Supportive Care: Provide cooling for hyperthermia, administer IV fluids for hydration and hypotension management [7].
    • Pharmacological Antagonism: Administer the serotonin 5-HT2A antagonist cyproheptadine. A common initial dose in adults is 12 mg, followed by 2 mg every 2 hours if symptoms persist, up to a maximum of 32 mg per day [7] [6]. Benzodiazepines (e.g., diazepam) are also first-line to control agitation, tremor, and muscle rigidity [7].
    • Severe Cases: For hyperthermia >41.1°C (106°F) or severe rigidity, rapid-sequence intubation and non-depolarizing neuromuscular paralysis (e.g., atracurium) may be required [7] [3]. Avoid succinylcholine due to the risk of hyperkalemia in the setting of rhabdomyolysis.

References

Reducing phenelzine CNS side effects strategies

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary CNS-related side effects of phenelzine that researchers should anticipate in studies? Phenelzine, as a non-selective monoamine oxidase inhibitor (MAOI), affects multiple neurotransmitter systems, leading to a range of CNS side effects [1]. The most serious is hypertensive crisis, often linked to tyramine ingestion, which can result in intracranial bleeding [1] [2]. Other common and significant side effects are summarized below.

Side Effect Category Specific Examples Clinical/Experimental Notes
Serious & Severe Hypertensive crisis, Serotonin syndrome, Toxic delirium, Intracranial hemorrhage, Seizures [1] [2] Require immediate intervention; associated with drug & food interactions.
Common Nervous System Dizziness, Drowsiness, Headache, Hyperreflexia, Tremors, Myoclonic movements, Ataxia [1] [2] Can interfere with behavioral tests and motor coordination assays.
Common Psychiatric Insomnia, Hypersomnia, Vivid nightmares, Agitation, Confusion, Anorgasmia [1] [2] May confound models assessing depressive or anxiety-like behaviors.
Other Fatigue, Weight gain, Peripheral neuritis, Paresthesia [1] [2] Weight gain can be a significant confounder in long-term studies.

Q2: What are the core mechanisms behind phenelzine's CNS side effects? The side effects stem from its primary mechanism and secondary pharmacological activities.

  • Primary Mechanism: Irreversible inhibition of monoamine oxidase A and B (MAO-A/B), leading to increased levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain [1] [3]. This is responsible for both therapeutic effects and side effects like hypertension and serotonin syndrome.
  • GABAergic Effects: Phenelzine also increases brain levels of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter [4] [1]. This likely contributes to side effects like drowsiness, dizziness, and sedation [1].
  • Amphetamine-like Structure: Its structural similarity to amphetamine may influence the uptake and release of catecholamines, adding to its complex stimulatory and inhibitory profile [4].

The following diagram illustrates the relationship between phenelzine's mechanisms and the resulting side effects.

G Phenelzine Mechanism and Side Effects Phenelzine Phenelzine MAO-A/B Inhibition MAO-A/B Inhibition Phenelzine->MAO-A/B Inhibition Irreversible GABA Level Increase GABA Level Increase Phenelzine->GABA Level Increase Elevates Catecholamine Release Catecholamine Release Phenelzine->Catecholamine Release Amphetamine-like ↑ 5-HT, NE, DA ↑ 5-HT, NE, DA MAO-A/B Inhibition->↑ 5-HT, NE, DA Drowsiness/Sedation Drowsiness/Sedation GABA Level Increase->Drowsiness/Sedation Dizziness/Ataxia Dizziness/Ataxia GABA Level Increase->Dizziness/Ataxia Stimulation/Agitation Stimulation/Agitation Catecholamine Release->Stimulation/Agitation Sleep Disturbances Sleep Disturbances Catecholamine Release->Sleep Disturbances Therapeutic Effects Therapeutic Effects ↑ 5-HT, NE, DA->Therapeutic Effects Hypertensive Crisis Hypertensive Crisis ↑ 5-HT, NE, DA->Hypertensive Crisis Serotonin Syndrome Serotonin Syndrome ↑ 5-HT, NE, DA->Serotonin Syndrome

Q3: What experimental strategies can mitigate the risk of hypertensive crisis in rodent models? This is a critical safety concern. Rigorous dietary and pharmacological controls are essential.

  • Dietary Control: Maintain animals on a low-tyramine diet. Avoid fermented, aged, or high-protein foods in standard chow that may contain tyramine. This is non-negotiable for study validity and animal welfare [1] [5] [2].
  • Pharmacological Control: Ensure a sufficient washout period (at least 10-14 days) after discontinuing phenelzine before administering any interacting drugs [1] [6]. Do not co-administer with sympathomimetics (e.g., amphetamines), other antidepressants (SSRIs, TCAs), or serotonergic agents (e.g., buspirone) [1] [6].

Q4: How can we model and investigate phenelzine's impact on neuroinflammation? Emerging research shows phenelzine modulates inflammatory pathways in CNS cells. Here is a detailed protocol based on a recent study using macrophages [7].

Experimental Protocol: Assessing Inflammatory Response in RAW264.7 Macrophages [7]

Aspect Specification
Objective To investigate how phenelzine, at varying serotonin concentrations, influences the production of pro/anti-inflammatory cytokines and gene expression in macrophages.
Cell Line RAW264.7 macrophages.
Pre-treatment All groups pre-treated with 100 ng/mL LPS for 24 hours to induce an inflammatory state.
Treatment Groups Control (solvent), Serotonin (0.1 µM and 10 µM), Phenelzine (1 µM), and combinations of phenelzine with different serotonin concentrations.
Duration 24 hours.

| Key Readouts | Cytokines: IL-6, TNF-α, IL-10 (ELISA). Gene Expression: MAO-A, CYP1A1 (AHR indicator), COX-2, iNOS (RT-qPCR). | | Significance | This model helps decouple phenelzine's MAO inhibition from other anti-inflammatory or immunomodulatory effects, which could be relevant for its CNS side effect profile. |

The workflow for this experiment is outlined below.

G Macrophage Inflammation Assay Workflow Start Culture RAW264.7 Macrophages LPS Pre-treat with LPS (100 ng/mL, 24h) Start->LPS Treat Apply Treatment Groups: - Serotonin (0.1µM, 10µM) - Phenelzine (1µM) - Combinations LPS->Treat Incubate Incubate for 24 hours Treat->Incubate Analyze Analysis Phase Incubate->Analyze Harvest1 Harvest Cells Analyze->Harvest1 Harvest2 Collect Supernatant Analyze->Harvest2 PCR RT-qPCR Analysis: MAO-A, CYP1A1, COX-2, iNOS Harvest1->PCR ELISA ELISA Analysis: IL-6, TNF-α, IL-10 Harvest2->ELISA

Q5: What dosing and administration protocols can help minimize adverse effects in animal models? Proper dosing is key to maintaining animal health and data integrity.

  • Dose Titration: Do not start with high doses. In rodent studies, model the clinical approach by initiating with a lower dose and titrating up to establish a minimum effective dose [1]. For example, one study used a dose of 30 mg/kg in mice to achieve significant MAO inhibition and behavioral effects [3].
  • Administration Schedule: Consider divided daily dosing to avoid high peak plasma concentrations that could exacerbate side effects [1].
  • Close Monitoring: Implement rigorous monitoring for signs of distress, including changes in locomotor activity, grooming behavior, weight, and neurological signs (e.g., tremors or seizures) [1] [2] [3].

References

Phenelzine synthesis impurity control scaling

Author: Smolecule Technical Support Team. Date: February 2026

Large-Scale Synthesis of Phenelzine Sulfate

The table below summarizes an efficient, alternative large-scale synthesis of this compound (Nardril) from Phenethylamine [1].

Step Reactant(s) Key Reagent/Condition Intermediate/Product Yield
1 Phenethylamine (1) 3,3-pentamethylene oxaziridine, Toluene, 90°C, 30 min [1] N-cyclohexylidene-N'-phenethyl hydrazine (3) [1] 84% [1]
2 Intermediate (3) 20% Hydrochloric acid, then pH adjustment to 8.0 with K(_2)CO(_3), extraction with Isopropyl ether [1] Phenethyl hydrazine (4) [1] 87% [1]
3 Phenethyl hydrazine (4) Sulfuric acid in Isopropyl alcohol, 0-5°C, then add n-Heptane [1] This compound (5) [1] 71% (overall from Phenethylamine) [1]

This method is considered favorable for industrial scale-up due to its low cost, easy work-up, simple isolation, and high yield [1]. The use of n-Heptane in the final step acts as an anti-solvent to precipitate the product, which is a common technique for isolating solid products in pure form on a large scale [1].

The following diagram illustrates the synthesis workflow and impurity control strategy.

cluster_0 Impurity Control Strategy cluster_1 Synthesis Workflow Phenethylamine Phenethylamine Intermediate_3 Intermediate_3 Phenethylamine->Intermediate_3 Step 1: 3,3-pentamethylene oxaziridine, Toluene, 90°C Phenethylhydrazine Phenethylhydrazine Intermediate_3->Phenethylhydrazine Step 2: 20% HCl, then K₂CO₃ to pH 8 Phenelzine_Sulfate Phenelzine_Sulfate Phenethylhydrazine->Phenelzine_Sulfate Step 3: H₂SO₄, IPA, 0-5°C then n-Heptane Process_Impurities Process_Impurities InProcess_Controls InProcess_Controls Process_Impurities->InProcess_Controls Mitigated by Degradation_Impurities Degradation_Impurities Final_Drug_Product Final_Drug_Product Degradation_Impurities->Final_Drug_Product Prevented in InProcess_Controls->Intermediate_3 Toluene wash to remove impurities InProcess_Controls->Phenethylhydrazine Extraction with Isopropyl ether Storage_Conditions Storage_Conditions Final_Drug_Product->Storage_Conditions Protected from light as per label

Impurity Control and Troubleshooting

While specific impurities for Phenelzine are not detailed in the search results, the synthesis pathway and pharmaceutical properties suggest key control points.

  • Process Impurities and By-products: The reported synthesis includes purification steps such as washing the initial reaction mixture with toluene to remove impurities and extracting the free base Phenethyl hydrazine with Isopropyl ether [1]. In-process controls (IPCs) at these stages are crucial for obtaining a pure intermediate before salt formation.
  • Degradation Impurities: The final drug product, this compound, requires protection from light during storage, as stated in its administration guidelines [2]. This implies that photodegradation is a potential degradation pathway. Stability studies should be conducted to identify and quantify degradation products under various stress conditions (e.g., light, heat, humidity).
  • Salt Form and Purity: Phenelzine is marketed as a sulfate salt [1]. The formation of a pharmaceutical salt is a common strategy to improve the stability, crystallinity, and overall purity of an Active Pharmaceutical Ingredient (API) [3]. The final crystallization with n-Heptane is a critical step in controlling the purity and particle size of the sulfate salt [1].

Frequently Asked Questions

Q1: Why is this synthetic route preferred for large-scale production over older methods? A1: This route avoids the use of hazardous and moisture-sensitive starting materials like phenethyl bromide or chloride, which are difficult to handle on a large scale and require special precautions. It also features shorter cycle times and simpler isolation and drying operations, reducing overall manufacturing costs [1].

Q2: What analytical techniques are critical for monitoring the synthesis and ensuring quality? A2: While not specified for this exact route, standard techniques would include:

  • Chromatography (HPLC, TLC): For monitoring reaction completion, intermediate purity, and final product assay. As seen in related research, methods are developed to separate starting materials, products, and potential metabolites or impurities [4].
  • Spectroscopy (NMR, MS): For confirming the structure of intermediates and the final API [1].
  • Melting Point Determination: A basic but important test for the identity and purity of the final solid API [1].

References

Phenelzine neuropathy pyridoxine deficiency management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Phenelzine-Induced Pyridoxine Deficiency

Phenelzine can lead to pyridoxine deficiency through several interconnected biochemical pathways, outlined in the diagram below.

G Mechanism of Phenelzine-Induced Pyridoxine Deficiency Phenelzine Phenelzine PEH β-Phenylethylidenehydrazine (PEH) Active Metabolite Phenelzine->PEH Metabolism Inactivated_PLP Inactivated PLP-Hydrazine Complex PEH->Inactivated_PLP Binds and Inactivates PLP Pyridoxal 5'-Phosphate (PLP) Active Vitamin B6 PLP->Inactivated_PLP Complex Formation GABA_T GABA Transaminase (GABA-T) (PLP-Dependent Enzyme) PLP->GABA_T Cofactor For ALA_T Alanine Transaminase (ALA-T) (PLP-Dependent Enzyme) PLP->ALA_T Cofactor For Consequences Consequences Inactivated_PLP->Consequences GABA_T->Consequences Inhibition ALA_T->Consequences Inhibition

  • Direct Interaction with PLP: Phenelzine is a hydrazine derivative. Hydrazine compounds can form stable hydrazone complexes with the active form of vitamin B6, pyridoxal 5'-phosphate (PLP). This sequesters and inactivates PLP, rendering it unavailable to act as a cofactor for essential enzymes [1].
  • Inhibition of PLP-Dependent Enzymes: An active metabolite of phenelzine, β-phenylethylidenehydrazine (PEH), is an inhibitor of γ-aminobutyric acid transaminase (GABA-T) [2] [1]. Phenelzine itself also inhibits alanine transaminase (ALA-T) [1]. Both GABA-T and ALA-T are PLP-dependent enzymes. The inhibition of these enzymes may also contribute to functional PLP deficiency [1].
  • Biochemical Consequence: The overall depletion of functional PLP disrupts numerous enzymatic processes, particularly those involved in amino acid metabolism and neurotransmitter synthesis. This disruption is the proposed mechanism for the development of peripheral neuropathy [3] [1].

Evidence of Deficiency and Neuropathy

The quantitative and clinical evidence supporting this phenomenon is summarized in the table below.

Evidence Type Key Finding Citation
Clinical Case Report Sensorimotor peripheral neuropathy and pyridoxine deficiency in a patient on long-term phenelzine therapy; analogous to neuropathy caused by isoniazid and hydralazine. [3]
Quantitative Study Plasma PLP levels in patients taking phenelzine were reduced to ~54% of control group levels, on average. [4]
Clinical Observation The same study found no correlation between PLP levels and phenelzine dosage (30-90 mg/day), and no symptomatic neuropathy was observed in their cohort. [4]

Management and Prophylaxis Strategies

For researchers designing preclinical or clinical studies involving phenelzine, consider the following strategies to manage and monitor pyridoxine deficiency.

Strategy Protocol Details Rationale & Considerations

| Prophylactic Supplementation | Dose: Clinical sources suggest 25-50 mg of pyridoxine orally per day for prophylaxis against neuropathy [5] [6].

Form: Use the pyridoxine (PN) form for supplementation. Evidence suggests pyridoxal may increase hydrazine toxicity, while pyridoxine reduces it [1]. | Prevents deficiency from developing. Doses below 100 mg/day for less than 30 weeks are not associated with sensory neuropathy in adults [5]. | | Therapeutic Intervention | Implement if signs of deficiency or neuropathy appear. Doses used for drug-induced deficiencies typically range from 30-450 mg daily, often based on the gram-for-gram principle for overdose (e.g., isoniazid) [5] [6]. | Reverses deficiency and its symptoms. Monitor for resolution of neurological symptoms. | | Plasma PLP Monitoring | Monitor plasma pyridoxal 5'-phosphate (PLP) levels in study subjects at baseline and periodically during phenelzine administration [4]. | Provides an objective, quantitative measure of B6 status and confirms deficiency. | | Clinical Neurological Assessment | Conduct regular clinical assessments for symptoms of peripheral neuropathy (e.g., paresthesia, numbness, sensory loss) [3]. | Early detection allows for intervention before significant axonal injury occurs. |

Experimental Protocol for In Vitro Investigation

To experimentally validate the interaction between phenelzine and vitamin B6, you can adapt the following core methodology.

G In Vitro PLP Depletion Assay Workflow Prep 1. Sample Preparation Prepare plasma or tissue homogenate samples. Spike with known concentration of PLP. Incubate 2. Incubation with Phenelzine Incubate samples with: - Vehicle (Control) - Phenelzine (varying concentrations) - Positive Control (e.g., known hydrazine) Prep->Incubate Analyze 3. PLP Quantification Analyze PLP concentration using: HPLC with fluorescence detection or Enzymatic assay Incubate->Analyze Compare 4. Data Analysis Compare measured PLP concentration across treatment groups. Calculate % reduction vs. control. Analyze->Compare

Objective: To quantify the depletion of PLP in a biological matrix after exposure to phenelzine.

Key Materials:

  • Test Compound: Phenelzine sulfate.
  • Control: Vehicle control and a positive control (e.g., isoniazid, another hydrazine known to deplete B6).
  • Biological Matrix: Human or animal plasma, or liver homogenate.
  • Reagents: Known PLP standard, buffers (e.g., phosphate buffer, pH 7.4).
  • Equipment: HPLC system with fluorescence detector or equipment for enzymatic assays [4].

Methodology:

  • Sample Preparation: Spike the biological matrix with a known, physiological concentration of PLP.
  • Incubation: Incubate the prepared samples with the vehicle, phenelzine (at various concentrations relevant to therapeutic levels), and a positive control. Incubation should be carried out at 37°C for a predetermined time (e.g., 1-2 hours).
  • PLP Quantification: Measure the remaining PLP concentration in each sample. The method of choice is often High-Performance Liquid Chromatography (HPLC) with fluorescence detection due to its sensitivity and specificity for PLP [4]. An enzymatic assay is an alternative.
  • Data Analysis: Calculate the percentage reduction of PLP in the phenelzine-treated groups compared to the vehicle control. This provides a direct measure of PLP depletion capacity.

Frequently Asked Questions (FAQs)

How quickly can phenelzine reduce pyridoxine levels? A clinical study found significantly reduced plasma PLP levels in patients on chronic phenelzine therapy, but the exact onset is not well-defined [4]. Monitoring is recommended for long-term studies.

Is the neuropathy caused by phenelzine, or by B6 deficiency? The available evidence suggests the neuropathy is a direct consequence of the functional pyridoxine deficiency induced by phenelzine. It is described as a "pyridoxine-responsive peripheral neuropathy" [3].

Are all patients on phenelzine at risk? No, this appears to be an uncommon adverse effect. However, the risk is significant enough to warrant awareness and consideration of prophylactic measures in a research and clinical context [3] [4] [7].

References

Phenelzine-Tyramine Interaction: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The Biochemical Pathway

The following diagram illustrates the metabolic pathway of tyramine and the site of phenelzine's action, which leads to the risk of hypertensive crisis.

G TyramineIntake Dietary Tyramine Intake MAO_Enzyme Monoamine Oxidase (MAO) Enzyme TyramineIntake->MAO_Enzyme  Normally metabolized NorepinephrineRelease Massive Norepinephrine Release from Vesicles TyramineIntake->NorepinephrineRelease  With MAOI Metabolized Deaminated Metabolites (Inactive) MAO_Enzyme->Metabolized  Degradation HypertensiveCrisis Hypertensive Crisis (Severe BP Elevation) NorepinephrineRelease->HypertensiveCrisis Phenelzine Phenelzine (MAOI) Phenelzine->MAO_Enzyme  Irreversibly Inhibits

Quantitative Tyramine Analysis in Foods and Beverages

For drug safety assessments, understanding tyramine concentration in consumables is critical. The following table summarizes key quantitative findings from the literature.

Table 1: Documented Tyramine Concentrations in Select Consumables

Food/Beverage Category Specific Item Tyramine Concentration Risk Assessment & Notes Source
Alcoholic Beverages Bottled/Canned Beer 0 - 3.16 mg/L Safe in moderation (<1.5L in 4 hours). Modern commercial processes yield low levels. [1]
Tap Beer (Certain Lagers) 26.34 - 112.91 mg/L Dangerous. Associated with a reported hypertensive crisis. Linked to secondary fermentation. [1]
Dairy Products Cheddar Cheese (Varied Samples) 72 - 953 mcg/g Dangerous. Extreme variability; some samples contain well above the dangerous oral dose threshold. [2]
Dosage Reference Oral Tyramine (Dose) 6 mg Can increase blood pressure. [2]
~25 mg Generally considered a dangerous dose. [2]

Clinical Presentation and Diagnosis of Hypertensive Crisis

A hypertensive crisis is defined as a severe elevation in blood pressure, typically systolic BP >180 mm Hg and/or diastolic BP >120 mm Hg [3] [4]. It is classified based on the presence or absence of acute target organ damage.

Table 2: Differentiating Hypertensive Emergency from Urgency

Feature Hypertensive Urgency Hypertensive Emergency
Blood Pressure >180/120 mm Hg >180/120 mm Hg
Target Organ Damage Absent Present
Clinical Symptoms Often asymptomatic, or non-specific (headache, anxiety). Severe headache, nausea/vomiting, chest pain, dyspnea, visual changes, altered mental status, seizures.
Clinical Signs None indicating acute organ injury. Pulmonary edema, focal neurological deficits, retinal hemorrhages/papilledema.
Management Gradual BP reduction with oral medications over hours to days. Immediate BP reduction with parenteral medications in an ICU; requires hospitalization.

Experimental Protocols & Safety Procedures

Protocol 1: In Vitro Tyramine Quantification via HPLC

This methodology is adapted from the seminal case report that reanalyzed pressor amines in beer [1].

  • 1. Sample Preparation:
    • Obtain or prepare samples of the test substance (e.g., fermented foods, beverages).
    • For solid foods, homogenize a representative sample in a suitable solvent (e.g., methanol/water mixture) and centrifuge to remove particulate matter.
    • Filter the supernatant through a 0.45 μm membrane filter before injection into the HPLC system.
  • 2. HPLC Analysis:
    • Apparatus: High-Performance Liquid Chromatograph equipped with a UV or fluorescence detector.
    • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
    • Mobile Phase: Utilize a gradient or isocratic elution with a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio must be optimized for separation.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at ~270 nm or fluorescence detection at Ex/Em ~275/315 nm, specific to tyramine.
  • 3. Quantification:
    • Prepare a standard calibration curve using known concentrations of authentic tyramine standard.
    • Inject samples and quantify tyramine concentration by comparing the peak area to the standard curve.
Protocol 2: Emergency Response to Suspected Tyramine-Induced Hypertensive Crisis

For clinical studies involving human subjects, this protocol is critical.

  • 1. Immediate Action:
    • Discontinue any experimental substance administration.
    • Measure and confirm blood pressure in both arms.
    • This is a medical emergency. Activate emergency medical services (EMS) immediately.
  • 2. Clinical Assessment:
    • Perform a rapid assessment for symptoms and signs of target organ damage (see Table 2).
    • Obtain a focused history regarding the suspect food/beverage intake and medication adherence.
  • 3. Medical Management (In-Hospital):
    • Setting: Intensive Care Unit (ICU) for continuous hemodynamic monitoring.
    • Treatment: Administer parenteral antihypertensive agents. First-line options include:
      • Calcium Channel Blockers: Clevidipine or Nicardipine infusion [5].
      • Vasodilators: Nitroprusside (with caution) or nitroglycerin (especially with pulmonary edema) [5] [4].
    • BP Reduction Goal: The initial goal is typically to reduce Mean Arterial Pressure (MAP) by no more than 20-25% within the first hour, avoiding rapid normalization which can precipitate ischemia [3] [5].

Frequently Asked Questions (FAQs) for Research Protocols

Q1: Are all types of beer equally hazardous in the context of MAOI therapy? A: No. Research indicates a critical distinction. Bottled and canned beers produced by modern commercial methods contain low, generally safe levels of tyramine (≤3.16 mg/L). The significant danger comes from tap beers, particularly certain lagers that undergo secondary fermentation, which have been found to contain dangerously high tyramine concentrations (26-113 mg/L) [1].

Q2: What is the scientific basis for the warning against L-tyrosine supplementation with phenelzine? A: The prohibition against L-tyrosine in the prescribing information for phenelzine is theoretically based on L-tyrosine being a metabolic precursor to tyramine. However, a literature review found no reported clinical cases of a hypertensive crisis linked to this combination. This suggests a discrepancy between theoretical risk and documented clinical adverse events, warranting further investigation [6].

Q3: How long does the MAO inhibition effect last after phenelzine discontinuation? A: The enzyme inhibition is irreversible. Therefore, the risk of dietary tyramine interaction persists until the body synthesizes new monoamine oxidase enzyme. A low-tyramine diet should be maintained for a minimum of 2-3 weeks after discontinuing phenelzine [7] [8].

Q4: Beyond tyramine, what other substances pose a risk for interaction with phenelzine? A: The following classes of compounds are contraindicated or require extreme caution:

  • Sympathomimetic Drugs: Amphetamines, methylphenidate, ephedrine, pseudoephedrine, and dopamine [9] [2].
  • Other Antidepressants: Particularly SSRIs, SNRIs, and tricyclics, due to the risk of serotonin syndrome. A washout period of 3-4 weeks is typically required when switching to or from an MAOI [9].
  • Certain Opioids: Meperidine (pethidine) is absolutely contraindicated; combinations can lead to seizures, hyperpyrexia, coma, or death [9].

References

Phenelzine anesthesia management preoperative discontinuation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Phenelzine and Anesthesia Management

  • 1. What are the primary risks if a patient on phenelzine requires surgery? The two most critical risks are serotonin syndrome and hypertensive crisis. These can occur if phenelzine is continued, or if any doses have been taken in the 2 weeks prior to surgery, due to the irreversible nature of the enzyme inhibition [1].

  • 2. Should phenelzine be discontinued before elective surgery? This is a nuanced decision that must be made by the patient's psychiatrist and anesthetist. There are two valid approaches [1]:

    • Continuing Phenelzine: Many experts now recommend continuing MAOIs and using a "MAOI-safe" anesthetic technique, as safe alternative drugs are available. Abruptly stopping the medication carries a significant risk of withdrawal symptoms and relapse of depression [1].
    • Stopping Phenelzine: The manufacturer's advice is to stop irreversible MAOIs two weeks before surgery. If this path is chosen, it should be done gradually and overseen by the patient's psychiatrist [1].
  • 3. What is the protocol for emergency surgery? For emergency surgery, the MAOI cannot be withdrawn. The anaesthetist must be informed that the patient is taking or has recently taken phenelzine. An MAOI-safe anaesthetic regimen must be used [1].

  • 4. Which anesthetic agents are contraindicated or require caution? The table below summarizes the key interactions with common perioperative agents.

Drug Category Agent Recommendation / Precaution Primary Rationale
Opioids Pethidine (Meperidine) Contraindicated [1] [2] High risk of serotonin syndrome [1].
Tramadol, Dextromethorphan, Methadone, Fentanyl, Tapentadol Avoid [1] Potential to cause serotonin syndrome [1].
Morphine Use with caution; preferred strong opioid. Start with 1/3 to 1/2 normal dose [1]. Risk of respiratory depression; less serotonergic activity [1].
Sympathomimetics Indirect-acting (Ephedrine, Metaraminol) Contraindicated [1] High risk of hypertensive crisis [1].
Direct-acting (Epinephrine, Norepinephrine, Phenylephrine) Use with caution; effect is intensified & prolonged. Titrate dose carefully [1]. Receptor hypersensitivity [1].
Dopamine Reduce initial dose to 1/10 normal [1]. Intensified and prolonged effect [1].
Other Anesthetic Agents Ketamine Avoid [1] Potential for sympathetic stimulation and hypertension [1] [2].
Suxamethonium (Succinylcholine) Avoid [1] Phenelzine decreases plasma cholinesterase, prolonging paralysis [1].
Local Anesthetics with Vasoconstrictors Not recommended [1] Potentiation of pressor effect [1].
Other Common Meds 5-HT3 Antagonists (Ondansetron, Granisetron) Monitor for Serotonin Syndrome [1] Increased serotonergic activity [1].
Nefopam Contraindicated [1] Sympathomimetic activity may cause hypertensive crisis [1].

Experimental Protocols & Workflows

For research and development purposes, the following workflow diagrams the decision-making process for managing phenelzine in a surgical context.

G Start Patient on Phenelzine Requires Surgery Decision1 Surgery Type? Start->Decision1 Elective Elective Surgery Decision1->Elective Emergency Emergency Surgery Decision1->Emergency Sub_Elective Multidisciplinary Decision: Psychiatrist & Anesthetist Elective->Sub_Elective Sub_Emergency Inform Anesthetist of MAOI use Emergency->Sub_Emergency Option1 Continue Phenelzine Sub_Elective->Option1 Option2 Stop Phenelzine Sub_Elective->Option2 Path1 Implement MAOI-Safe Anesthesia Protocol Option1->Path1 Path2 Taper over ≥4 weeks Stop 2 weeks pre-op Option2->Path2 Restart Restart post-op once risk of interactions passed Path2->Restart Path3 Implement MAOI-Safe Anesthesia Protocol Sub_Emergency->Path3

Perioperative Phenelzine Management Workflow

Key Pharmacological Considerations for Research Models

When designing experiments or safety protocols, the following mechanisms are critical to model.

G cluster_risks Primary Safety Risks in Models MAOI Phenelzine (Irreversible MAOI) Enzyme Inhibits Monoamine Oxidase (MAO) Enzyme MAOI->Enzyme Result Accumulation of Monoamines (Serotonin, Norepinephrine, etc.) Enzyme->Result Risk3 Prolonged Neuromuscular Blockade Enzyme->Risk3 Risk1 Serotonin Syndrome Result->Risk1 Risk2 Hypertensive Crisis Result->Risk2 Mech1 Concurrent administration of serotonergic agents (e.g., Pethidine, Tramadol) Risk1->Mech1 Mech2 Administration of indirect-acting sympathomimetics (e.g., Ephedrine) or tyramine Risk2->Mech2 Mech3 Phenelzine decreases plasma cholinesterase, potentiating Suxamethonium Risk3->Mech3

Phenelzine Mechanism and Key Risk Pathways

Summary

Successfully navigating the perioperative period for a patient on phenelzine requires a proactive, collaborative strategy. The core principle is to either continue the drug with a meticulously planned, MAOI-safe anesthetic regimen or to discontinue it gradually under psychiatric supervision well in advance of surgery. Emergency situations mandate communication and the use of safe drug alternatives to prevent life-threatening complications like serotonin syndrome and hypertensive crisis.

References

Phenelzine vs placebo controlled trial design

Author: Smolecule Technical Support Team. Date: February 2026

Key Clinical Trials: Phenelzine vs. Placebo

The table below summarizes the design and findings from pivotal placebo-controlled trials of phenelzine.

Clinical Condition Trial Design & Duration Phenelzine Dosage Key Efficacy Findings Primary Outcome Measures & Notes

| Depression-Anxiety States [1] | Double-blind; 6 weeks | 30 mg/day vs. 60 mg/day | 60 mg/day: Significantly more effective than placebo for depression & anxiety symptoms. 30 mg/day: No significant difference from placebo. | Confirmed by >80% median inhibition of platelet monoamine oxidase (MAO) in the 60 mg group. | | Social Phobia [2] | Randomized; 8 weeks | Not specified in abstract | Phenelzine demonstrated greater efficacy than placebo after 8 weeks. | Dimensional ratings of overall severity; no significant differences observed at 4 weeks. | | Social Anxiety Disorder (SAD) [3] | Randomized; 12 weeks | Not specified in abstract | Phenelzine was significantly more effective than placebo. Combination Therapy: Phenelzine + Cognitive Behavioral Group Therapy (CBGT) was superior to either monotherapy. | 46.9% of patients in the combination group achieved remission, compared to 7.4% in the placebo group. |

Detailed Experimental Protocols

The following outlines the core methodologies commonly used in these clinical trials.

  • Study Design: The cited trials were randomized, double-blind, placebo-controlled studies, which is the gold standard for evaluating drug efficacy [1] [3]. This design minimizes bias by ensuring neither the participants nor the investigators know which treatment is being administered.
  • Participant Selection: Participants were typically adult outpatients who met specific diagnostic criteria for the condition under investigation (e.g., DSM-III criteria for social phobia or depression-anxiety states) [1] [2]. Patients were often excluded if they had certain comorbid conditions or were taking contraindicated medications.
  • Treatment Protocol:
    • Intervention Group: Received oral phenelzine sulfate, with the dose varying by study (e.g., 30 mg/day, 60 mg/day) [1].
    • Control Group: Received an identical-looking placebo.
    • The treatment period ranged from 6 to 12 weeks, with efficacy assessments at multiple time points (e.g., 4, 8, and 12 weeks) [1] [2] [3].
  • Outcome Measures: Efficacy was assessed using standardized clinical rating scales. While the specific scales varied by study, they often included:
    • Clinician-Administered Scales: Dimensional ratings of overall illness severity [2] or scales like the Liebowitz Social Anxiety Scale (LSAS) [3].
    • Patient-Reported Outcomes: Self-rating scales for phobic patients or social interaction anxiety [3].
    • Biochemical Measures: Some trials, particularly in depression, correlated clinical response with the degree of platelet MAO inhibition, providing a pharmacodynamic marker of target engagement [1].

Mechanistic Insights and Correlative Biomarkers

A key aspect of trial design for phenelzine involves understanding its mechanism of action and relevant biomarkers.

  • Mechanism of Action: Phenelzine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for degrading neurotransmitters like serotonin, norepinephrine, and dopamine [4] [5]. By increasing the availability of these neurotransmitters in the brain, it exerts its antidepressant and anxiolytic effects.
  • Biomarker for Target Engagement: The 1976 depression-anxiety study established that a minimum of 80% inhibition of platelet MAO activity was necessary for a significant clinical response [1]. This finding highlights that clinical efficacy is not solely dependent on dosage, but on achieving a sufficient level of enzymatic inhibition, which can be measured.

The following diagram illustrates the workflow of a typical phenelzine clinical trial and the central role of MAO inhibition in its mechanism of action.

G PatientScreening Patient Screening & Randomization PlaceboGroup Placebo Group PatientScreening->PlaceboGroup PhenelzineGroup Phenelzine Group PatientScreening->PhenelzineGroup ClinicalResponse Clinical Response Assessment PlaceboGroup->ClinicalResponse MAO_Inhibition High MAO Inhibition (>80%) PhenelzineGroup->MAO_Inhibition MAO_Inhibition->ClinicalResponse Correlates with SuperiorEfficacy Superior Efficacy vs. Placebo ClinicalResponse->SuperiorEfficacy

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

234.06742811 Da

Monoisotopic Mass

234.06742811 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2681D7P965

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenelzine Sulfate is a hydrazine derivative and a potent non-selective monoamine oxidase (MAO) inhibitor with anxiolytic and antidepressant properties. Phenelzine sulfate irreversibly binds to MAO, thereby blocking the oxidative deamination of monoamines resulting in an increased concentration of biogenic amines and a concurrent decrease in catabolism of monoamine neurotransmitters, norepinephrine and serotonin, in the brain. In addition, through its primary metabolite phenylethylidenehyrazine (PEH), phenelzine causes elevated GABA levels in the caudate-putamen and nucleus accumbens thereby exerting its anxiolytic effects.

MeSH Pharmacological Classification

Antidepressive Agents

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAO [HSA:4128 4129] [KO:K00274]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

156-51-4

Wikipedia

Phenelzine sulfate

FDA Medication Guides

NARDIL
PHENELZINE SULFATE
TABLET;ORAL
PARKE DAVIS
08/02/2007

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Qiu Y, Huang Y, Ma X. [Effect of phenelzine on the proliferation, apoptosis and histone methylation and acetylation of Molt-4 cells]. Zhonghua Xue Ye Xue Za Zhi. 2016 Feb;37(2):144-8. doi: 10.3760/cma.j.issn.0253-2727.2016.02.012. Chinese. PubMed PMID: 27014985.
2: Yan HJ, Zhou SY, Li Y, Zhang H, Deng CY, Qi H, Li FR. The effects of LSD1 inhibition on self-renewal and differentiation of human induced pluripotent stem cells. Exp Cell Res. 2016 Jan 15;340(2):227-37. doi: 10.1016/j.yexcr.2015.12.015. Epub 2015 Dec 31. PubMed PMID: 26748182.
3: Mateo-Carrasco H, Muñoz-Aguilera EM, García-Torrecillas JM, Abu Al-Robb H. Serotonin syndrome probably triggered by a morphine-phenelzine interaction. Pharmacotherapy. 2015 Jun;35(6):e102-5. doi: 10.1002/phar.1581. Epub 2015 Apr 22. PubMed PMID: 25903219.
4: Carpéné C, Gomez-Zorita S, Gupta R, Grès S, Rancoule C, Cadoudal T, Mercader J, Gomez A, Bertrand C, Iffiu-Soltész Z. Combination of low dose of the anti-adipogenic agents resveratrol and phenelzine in drinking water is not sufficient to prevent obesity in very-high-fat diet-fed mice. Eur J Nutr. 2014 Dec;53(8):1625-35. doi: 10.1007/s00394-014-0668-1. Epub 2014 Feb 15. PubMed PMID: 24531732.
5: Matveychuk D, Nunes E, Ullah N, Aldawsari FS, Velázquez-Martínez CA, Baker GB. Elevation of rat brain tyrosine levels by phenelzine is mediated by its active metabolite β-phenylethylidenehydrazine. Prog Neuropsychopharmacol Biol Psychiatry. 2014 Aug 4;53:67-73. doi: 10.1016/j.pnpbp.2014.02.011. Epub 2014 Mar 6. PubMed PMID: 24607770.
6: CONDELOPEZ V, RUBIOSANCHEZ JL. [OUR EXPERIENCE IN PSYCHOSOMATIC PATHOLOGY WITH PHENELZINE SULFATE]. Rev Clin Esp. 1964 May 31;93:256-63. Spanish. PubMed PMID: 14155875.
7: Ravaris CL, Nies A, Robinson DS, Ives JO, Lamborn KR, Korson L. A multiple-dose, controlled study of phenelzine in depression-anxiety states. Arch Gen Psychiatry. 1976 Mar;33(3):347-50. PubMed PMID: 769725.
8: LEVY L, LOHRENZ J. The use of phenelzine sulfate (nardil) in depression. Can Med Assoc J. 1960 May 14;82:1031-2. PubMed PMID: 14416413; PubMed Central PMCID: PMC1938344.
9: Prusevich P, Kalin JH, Ming SA, Basso M, Givens J, Li X, Hu J, Taylor MS, Cieniewicz AM, Hsiao PY, Huang R, Roberson H, Adejola N, Avery LB, Casero RA Jr, Taverna SD, Qian J, Tackett AJ, Ratan RR, McDonald OG, Feinberg AP, Cole PA. A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chem Biol. 2014 Jun 20;9(6):1284-93. doi: 10.1021/cb500018s. Epub 2014 Apr 7. PubMed PMID: 24707965; PubMed Central PMCID: PMC4076021.
10: Blanco C, Heimberg RG, Schneier FR, Fresco DM, Chen H, Turk CL, Vermes D, Erwin BA, Schmidt AB, Juster HR, Campeas R, Liebowitz MR. A placebo-controlled trial of phenelzine, cognitive behavioral group therapy, and their combination for social anxiety disorder. Arch Gen Psychiatry. 2010 Mar;67(3):286-95. doi: 10.1001/archgenpsychiatry.2010.11. PubMed PMID: 20194829; PubMed Central PMCID: PMC2856667.

Explore Compound Types